Bmepo
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115375-36-5 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-methoxy-19-methylpentacyclo[12.7.0.02,7.08,13.015,19]henicosa-1(14),2(7),3,5,8,10,12,15-octaen-18-one |
InChI |
InChI=1S/C23H20O2/c1-23-12-11-18-16-8-7-14(25-2)13-19(16)15-5-3-4-6-17(15)22(18)20(23)9-10-21(23)24/h3-9,13H,10-12H2,1-2H3 |
InChI Key |
VQSMIQXHRKWAIE-UHFFFAOYSA-N |
SMILES |
CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC |
Canonical SMILES |
CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC |
Synonyms |
6,7-benzo-3-methoxyestra-1,3,5(10),8,14-pentaen-17-one BMEPO |
Origin of Product |
United States |
Foundational & Exploratory
Mps-1 Kinase in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Monopolar spindle 1 (Mps-1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps-1 activity is linked to chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the function of Mps-1 in the SAC, detailing its signaling pathways, key substrates, and the methodologies used to investigate its activity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell cycle regulation and oncology.
Core Function of Mps-1 in the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. Mps-1 plays a central and evolutionarily conserved role in initiating this checkpoint signal from unattached kinetochores.[4][5] Its kinase activity is essential for the recruitment of downstream SAC proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase that targets key mitotic proteins for degradation.[4][6]
Mps-1 is recruited to unattached kinetochores during prophase and prometaphase.[5] This localization is dependent on the Aurora B kinase, which is another key regulator of the SAC.[7] Once at the kinetochore, Mps-1's kinase activity is dramatically upregulated.[8] This activated Mps-1 then phosphorylates a multitude of substrates, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[6]
Mps-1 Signaling Pathway in SAC Activation
The activation of the spindle assembly checkpoint by Mps-1 is a multi-step process involving the hierarchical recruitment and phosphorylation of several key proteins.
Upon recruitment to the unattached kinetochore by Aurora B, Mps-1 undergoes autophosphorylation, leading to its full activation.[9] Activated Mps-1 then phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast) on conserved MELT motifs.[10][11] This phosphorylation event creates a binding platform for the Bub1/Bub3 complex.[10] The recruitment of Bub1/Bub3 is a critical step that subsequently facilitates the localization of the Mad1/Mad2 complex to the kinetochore.[6] The accumulation of these checkpoint proteins at the kinetochore promotes the conformational change of Mad2 and the assembly of the Mitotic Checkpoint Complex (MCC), which then diffuses into the cytoplasm to inhibit the APC/C, thereby preventing the premature onset of anaphase.[6]
Key Substrates of Mps-1 Kinase
Mps-1 has a number of critical substrates within the spindle assembly checkpoint pathway. The phosphorylation of these substrates is essential for the proper functioning of the checkpoint.
| Substrate | Function in SAC | Effect of Phosphorylation by Mps-1 |
| Knl1/Spc105 | Kinetochore scaffold protein | Creates docking sites for Bub1/Bub3 complex recruitment.[10][11] |
| Bub1 | Checkpoint protein | Enhances its interaction with Mad1.[6] |
| Mad1 | Checkpoint protein | Promotes the recruitment and conformational change of Mad2.[6] |
| Mps-1 (autophosphorylation) | Kinase activation | Increases its own catalytic activity.[8][9] |
Quantitative Data on Mps-1 Activity and Inhibition
The activity of Mps-1 and the efficacy of its inhibitors are often quantified to understand their roles in the SAC and for drug development purposes.
Mps-1 Dependent Protein Localization at Kinetochores
Inhibition or depletion of Mps-1 has a significant impact on the recruitment of downstream SAC proteins to unattached kinetochores.
| Condition | Kinetochore-bound Mad1 (% of control) | Kinetochore-bound Mad2 (% of control) | Reference |
| Mps-1 RNAi | ~26% | ~5% | [2] |
In Vitro Efficacy of Mps-1 Inhibitors
A variety of small molecule inhibitors targeting Mps-1 have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 (nM) | Reference |
| AZ3146 | 35 | [1] |
| BAY 1161909 (Empesertib) | < 1 | [1] |
| BAY 1217389 | < 10 | [1] |
| BOS-172722 | 11 | [1] |
| CCT251455 | 3 | [1] |
| CFI-402257 | 1.7 | [1] |
| Mps-BAY2a | 1 | [1] |
| NMS-P715 | 182 | [1] |
| NTRC 0066-0 | 0.9 | [1] |
| Reversine | ~50 (for Mps-1) | [12] |
| TC-Mps1-12 | 6.4 | [1] |
Experimental Protocols
Investigating the function of Mps-1 kinase requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for Mps-1 Activity
This protocol is adapted from commercially available kits and published studies to measure the kinase activity of Mps-1 in vitro, often used for inhibitor screening.[13][14]
Materials:
-
Recombinant Mps-1 (TTK) enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (500 µM)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile water.
-
Prepare Master Mix: For each reaction, mix 1x Kinase Buffer, MBP substrate, and ATP.
-
Inhibitor Addition: Add the test inhibitor or an equivalent volume of DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant Mps-1 enzyme in 1x Kinase Buffer and add it to all wells except for the "no enzyme" control.
-
Initiate Reaction: Start the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
Immunofluorescence Staining for Mps-1 Localization in HeLa Cells
This protocol describes the visualization of Mps-1 localization at kinetochores in cultured cells.[15][16][17]
Materials:
-
HeLa cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Mps-1
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow HeLa cells on sterile glass coverslips in a 6-well plate to 50-70% confluency.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Mps-1 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Mps-1 will appear as distinct foci at the kinetochores of chromosomes in mitotic cells.
Live-Cell Imaging of Spindle Assembly Checkpoint Dynamics
This protocol allows for the real-time visualization of SAC protein dynamics in living cells, often used to assess the consequences of Mps-1 inhibition.[18][19]
Materials:
-
HeLa or U2OS cells stably expressing fluorescently-tagged SAC proteins (e.g., Mad2-GFP)
-
Glass-bottom imaging dishes
-
CO₂-independent imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Mps-1 inhibitors
Procedure:
-
Cell Plating: Plate the cells expressing the fluorescently-tagged protein in glass-bottom dishes.
-
Drug Treatment: Just before imaging, replace the culture medium with CO₂-independent imaging medium containing the Mps-1 inhibitor or vehicle control.
-
Image Acquisition: Place the dish on the microscope stage within the environmental chamber. Acquire time-lapse images (e.g., every 2-5 minutes) using appropriate filter sets for the fluorescent protein.
-
Analysis: Analyze the acquired images to quantify changes in the localization and dynamics of the fluorescently-tagged protein in response to Mps-1 inhibition. For example, measure the time from nuclear envelope breakdown to anaphase onset or the intensity of the fluorescent signal at kinetochores.
Conclusion and Future Directions
Mps-1 kinase is an indispensable component of the spindle assembly checkpoint, playing a pivotal role in maintaining genomic stability. Its intricate regulation and central function in the SAC signaling cascade have made it a subject of intense research and a promising target for cancer therapy. The development of potent and selective Mps-1 inhibitors holds significant therapeutic potential, particularly in the context of aneuploid cancers that are highly dependent on a functional SAC.[2][3]
Future research will likely focus on further elucidating the complex network of Mps-1 substrates and its interplay with other mitotic kinases. A deeper understanding of the mechanisms of resistance to Mps-1 inhibitors will also be crucial for their successful clinical application. The continued development of advanced imaging techniques and quantitative proteomics will undoubtedly provide further insights into the dynamic regulation of Mps-1 and its role in ensuring the fidelity of cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. KNL1 facilitates phosphorylation of outer kinetochore proteins by promoting Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. igb.illinois.edu [igb.illinois.edu]
- 9. Quantitative mass spectrometry analysis reveals similar substrate consensus motif for human Mps1 kinase and Plk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoregulation of Spc105 by Mps1 and PP1 Regulates Bub1 Localization to Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Immunofluorescence of HeLa cells [liverpool.ac.uk]
- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes | eLife [elifesciences.org]
The Guardian of the Genome: A Technical Guide to the Role of Mps-1 in Maintaining Genomic Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps-1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in the intricate process of cell division. Its function is paramount to the maintenance of genomic integrity, primarily through its essential role in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the high fidelity of chromosome segregation. Dysregulation of Mps-1 is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted roles of Mps-1, detailing its molecular functions, the experimental methodologies used to investigate them, and quantitative data on its activity and the consequences of its inhibition.
Core Functions of Mps-1 in Genomic Maintenance
Mps-1's primary contribution to genomic stability lies in its meticulous oversight of chromosome segregation during mitosis. This is achieved through two main, interconnected functions: orchestrating the Spindle Assembly Checkpoint and promoting the correction of erroneous chromosome-microtubule attachments.
The Spindle Assembly Checkpoint (SAC): A Guardian Against Aneuploidy
The SAC is a sophisticated signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the mitotic spindle. Mps-1 is a key upstream kinase in this pathway, initiating a signaling cascade that prevents the premature separation of sister chromatids.[1][2][3]
Signaling Pathway:
Upon sensing unattached or improperly attached kinetochores, Mps-1 is recruited and activated.[3] It then phosphorylates multiple downstream targets, including the kinetochore scaffold protein Knl1.[4][5] This phosphorylation creates a docking site for the recruitment of other crucial SAC proteins, such as Bub1, BubR1, Mad1, and Mad2.[6][7] This assembly of proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[8] As long as the MCC is active, the cell cycle is arrested in metaphase, providing a window of opportunity for error correction.
Chromosome Alignment and Error Correction
Beyond its role in the SAC, Mps-1 actively participates in the physical process of chromosome alignment at the metaphase plate.[9][10] It contributes to the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments. Mps-1 accomplishes this, in part, by regulating the localization and activity of other key mitotic kinases, most notably Aurora B.[11] Mps-1 phosphorylation of Borealin, a subunit of the Chromosomal Passenger Complex (CPC) to which Aurora B belongs, is crucial for the centromeric localization and activation of Aurora B.[11] Activated Aurora B then destabilizes incorrect microtubule attachments, allowing for their correction and the establishment of proper bi-orientation. Furthermore, Mps-1 can regulate spindle morphology through its interaction with and phosphorylation of MCRS1, a spindle assembly factor, which in turn helps localize the microtubule depolymerase KIF2A to the minus ends of spindle microtubules.[9][10]
Consequences of Mps-1 Dysregulation: Aneuploidy and Cancer
Given its critical role in ensuring accurate chromosome segregation, it is not surprising that the dysregulation of Mps-1 has severe consequences for genomic stability.
Mps-1 Insufficiency and Chromosomal Instability (CIN)
Reduced levels or activity of Mps-1 weakens the SAC, allowing cells to exit mitosis prematurely before all chromosomes are properly aligned.[12] This leads to a high frequency of chromosome mis-segregation and the generation of aneuploid daughter cells, a condition known as chromosomal instability (CIN).[13][14] Murine models with a weakened Mps-1 checkpoint, particularly in a p53-deficient background, rapidly develop aggressive aneuploid cancers, such as T-cell acute lymphoblastic lymphoma.[13][14]
Mps-1 Overexpression in Cancer
Paradoxically, Mps-1 is frequently overexpressed in a wide range of human cancers, including breast, colon, and lung cancer.[15][16][17] While this may seem counterintuitive, it is hypothesized that the high levels of aneuploidy and CIN present in many cancer cells create a dependency on a robust SAC to prevent catastrophic levels of chromosome mis-segregation that would lead to cell death.[15][16] Therefore, cancer cells may upregulate Mps-1 to tolerate a certain degree of CIN that can drive tumor evolution and drug resistance, while avoiding lethal levels of genomic chaos. This dependency on Mps-1 makes it an attractive therapeutic target, as its inhibition can selectively kill cancer cells by pushing their already unstable genomes past a tolerable threshold.[16][18]
Quantitative Data on Mps-1 Activity and Inhibition
The development of specific small molecule inhibitors of Mps-1 has been instrumental in dissecting its function and has opened new avenues for cancer therapy. The following tables summarize key quantitative data related to Mps-1 kinase activity and the effects of its inhibition.
Table 1: In Vitro Kinase Activity and Inhibitor Potency
| Compound | Target(s) | IC₅₀ (nM) | Assay Conditions | Reference |
| Mps1-IN-1 | Mps-1 | 367 | In vitro kinase assay | [13] |
| Mps1-IN-2 | Mps-1, Plk1 | 145 (Mps-1) | In vitro kinase assay | [13] |
| AZ3146 | Mps-1 | 35 | In vitro kinase assay | [13] |
| NMS-P715 | Mps-1 | 50 | In vitro kinase assay | [13] |
| BAY 1217389 | Mps-1 | < 10 | In vitro kinase assay | [13] |
| CFI-402257 | TTK/Mps-1 | 1.7 | In vitro kinase assay | [13] |
| TC-Mps1-12 | Mps-1 | 6.4 | In vitro kinase assay | [13] |
| MPI-0479605 | Mps-1 | 1.8 | In vitro kinase assay | [4] |
| CCT251455 | Mps-1 | 3 | In vitro kinase assay | [13] |
| BOS-172722 | Mps-1 | 11 | In vitro kinase assay (1mM ATP) | [13] |
Table 2: Cellular Effects of Mps-1 Inhibition
| Cell Line | Inhibitor | Concentration | Effect | Quantitative Measurement | Reference |
| HCT116 | Mps1-IN-1 | 5-10 µM | Reduced cell proliferation | 33% of DMSO control after 96h | [12] |
| U2OS | Mps1-IN-1 | 10 µM | Shortened mitosis | ~40% less time in mitosis | [12] |
| A549 | MPI-0479605 | 1 µM | Increased lagging chromosomes | Significant increase in anaphase with unaligned chromosomes | [16] |
| HCT-116 | MPI-0479605 | 1 µM | Increased >4N DNA content | Time-dependent increase | [16] |
| HCT 116 | Reversine | 200-300 nM | Increased HAC mis-segregation | Significant increase | [5] |
| HCT 116 | Mps-BAY1/2a | Not specified | Asymmetric cell division | ~35% of divisions | [19] |
| Mps-1 depleted cells | - | - | Unattached kinetochores | 3% vs 35% in mock-depleted | [11] |
| Mps-1 depleted cells | - | - | Misaligned chromosomes | 52% after 2h vs 3% in mock-shRNA | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Mps-1.
In Vitro Mps-1 Kinase Assay
This protocol is adapted from commercially available kits and published research for measuring Mps-1 kinase activity in vitro, often used for inhibitor screening.[1][20]
Materials:
-
Recombinant human Mps-1/TTK enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
5x Kinase Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 5mM EGTA, 5mM Na₃VO₄, 25mM β-glycerophosphate, 10mM DTT)
-
ATP solution (e.g., 500 µM)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the 1x Kinase Buffer by diluting the 5x stock with sterile water. Add DTT to a final concentration of 1mM.
-
Prepare the Master Mix containing 1x Kinase Buffer, substrate (e.g., 0.2 mg/ml MBP), and ATP (e.g., 10 µM).
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the Master Mix to all wells.
-
Initiate the reaction by adding the diluted Mps-1 enzyme to each well (except the negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Immunoprecipitation of Mps-1
This protocol allows for the isolation of Mps-1 and its interacting partners from cell lysates.[15][21][22][23]
Materials:
-
Cultured cells expressing Mps-1
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Anti-Mps-1 antibody
-
Isotype control IgG
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Culture and harvest cells. Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-Mps-1 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with end-over-end rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with cold Lysis Buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effects of Mps-1 inhibition on cell cycle progression.[7][8][16]
Materials:
-
Cultured cells
-
Mps-1 inhibitor or vehicle control (DMSO)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with the Mps-1 inhibitor or vehicle control for the desired time period.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Pellet the cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Analysis of Chromosome Segregation Defects
This protocol outlines a method to visualize and quantify chromosome segregation errors following Mps-1 inhibition.[5][12][19]
Materials:
-
Cultured cells (e.g., HeLa or U2OS)
-
Mps-1 inhibitor or vehicle control
-
Microtubule-depolymerizing agent (e.g., nocodazole) for mitotic arrest (optional)
-
Proteasome inhibitor (e.g., MG132) to arrest cells in metaphase
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
DAPI for DNA staining
-
Antibodies against α-tubulin and a kinetochore marker (e.g., CREST)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips.
-
Treat cells with the Mps-1 inhibitor or vehicle control. To enrich for mitotic cells, a short treatment with nocodazole can be followed by a washout and release into media containing the Mps-1 inhibitor and MG132.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against α-tubulin and CREST.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells with misaligned chromosomes, lagging chromosomes, or anaphase bridges.
Conclusion
Mps-1 is an indispensable kinase that safeguards the genome during cell division. Its central role in the Spindle Assembly Checkpoint and in ensuring accurate chromosome alignment highlights its importance in preventing aneuploidy. The frequent overexpression of Mps-1 in cancer and the reliance of tumor cells on its function for survival have established it as a prime target for anti-cancer drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of Mps-1 and exploit its therapeutic potential. Continued investigation into the intricate network of Mps-1 signaling and its interplay with other cellular pathways will undoubtedly yield new insights into the fundamental mechanisms of genomic maintenance and open up new avenues for the treatment of cancer and other diseases characterized by genomic instability.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. hubrecht.eu [hubrecht.eu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. www2.nau.edu [www2.nau.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. rupress.org [rupress.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. genscript.com [genscript.com]
- 22. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Core Mechanism of Mps1 Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. Mps1 is a key upstream regulator of the SAC, and its overexpression has been observed in a variety of human malignancies, making it an attractive target for anticancer therapy.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Mps1 inhibitors in oncology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
The Spindle Assembly Checkpoint and the Role of Mps1
The SAC is a complex signaling pathway that monitors the attachment of kinetochores, the protein structures on chromosomes where spindle fibers attach, to microtubules. When a kinetochore is unattached, Mps1 is recruited and activated, initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][4] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4][5] This inhibition prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.[4] Consequently, the cell cycle is arrested in metaphase until all chromosomes have achieved proper bipolar attachment to the spindle.
Mps1's role in this process is multifaceted. It directly phosphorylates several key SAC proteins, including Knl1, Bub1, and Mad1, in a sequential cascade.[6] This series of phosphorylation events is crucial for the recruitment and activation of downstream checkpoint components, ultimately leading to the assembly of the MCC.[6]
Mechanism of Action of Mps1 Inhibitors
Mps1 inhibitors are small molecules that typically act as ATP-competitive antagonists, binding to the kinase domain of Mps1 and preventing its catalytic activity.[7][8] By inhibiting Mps1, these compounds effectively disable the SAC. In the presence of an Mps1 inhibitor, cancer cells are unable to arrest in mitosis even with improper chromosome-spindle attachments.[3][9] This leads to a premature exit from mitosis, resulting in severe chromosome missegregation and the formation of aneuploid or polyploid daughter cells.[10][11] This "mitotic catastrophe" ultimately triggers apoptotic cell death.[10][11][12]
The therapeutic rationale for targeting Mps1 in cancer lies in the observation that many cancer cells exhibit a high degree of chromosomal instability and are more dependent on a functional SAC for survival compared to normal cells. By abrogating the SAC, Mps1 inhibitors can selectively induce lethal aneuploidy in cancer cells.
Furthermore, Mps1 inhibitors have shown synergistic effects when combined with taxanes, a class of chemotherapy drugs that disrupt microtubule dynamics and activate the SAC.[3][10][13] By inhibiting Mps1 in the presence of a taxane, the mitotic arrest induced by the taxane is overridden, leading to a more profound level of chromosome missegregation and enhanced cancer cell killing.[3][10]
Signaling Pathways
The following diagrams illustrate the core signaling pathway of the Spindle Assembly Checkpoint and the mechanism of action of Mps1 inhibitors.
Quantitative Data on Mps1 Inhibitors
The following tables summarize the in vitro potency of various Mps1 inhibitors against the Mps1 kinase and their growth-inhibitory effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Mps1 Inhibitors
| Inhibitor | IC50 (nM) | Target | Reference |
| BAY 1161909 | < 1 | Mps1 | [14] |
| BAY 1217389 | < 10 | Mps1 | [14][15] |
| CFI-402257 | 1.7 | TTK | [14][16] |
| Mps-BAY2a | 1 | Mps1 | [14] |
| NMS-P715 | 182 | Mps1 | [14] |
| AZ3146 | 35 | Mps1 | [14] |
| BOS-172722 | 11 | Mps1 | [14] |
| CCT251455 | 3 | Mps1 | [14] |
| Mps1-IN-1 | 367 | Mps1 | [14] |
| Mps1-IN-2 | 145 | Mps1 | [14] |
| Mps1-IN-7 | 20 | Mps1 | [14] |
| RMS-07 | 13.1 | Mps1/TTK | [14] |
| TC-Mps1-12 | 6.4 | Mps1 | [14] |
| S81694 | N/A (IC50 values reported for cell lines) | Mps1 | [17] |
Table 2: Growth Inhibitory Activity (GI50/IC50) of Mps1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| Mps1-IN-7 | SW620 | Colorectal | 65 (GI50) | [14] |
| Mps1-IN-7 | CAL51 | Breast | 68 (GI50) | [14] |
| Mps1-IN-7 | Miapaca-2 | Pancreatic | 250 (GI50) | [14] |
| Mps1-IN-7 | RMG1 | Ovarian | 110 (GI50) | [14] |
| BAY 1217389 | HCT116 | Colorectal | Median 6.7 (IC50) | [15] |
| S81694 | JURKAT | T-cell ALL | 126 (IC50) | [17] |
| S81694 | RS4-11 | B-cell ALL | 51 (IC50) | [17] |
| S81694 | BV-173 | B-cell ALL (BCR-ABL1+) | 75 (IC50) | [17] |
| S81694 | TOM-1 | B-cell ALL (BCR-ABL1+) | 83 (IC50) | [17] |
| Compound-9 | 61 Gastric Cancer Cell Lines | Gastric | Sensitive (IC50 ≤ 100) | [18] |
Mps1 Inhibitors in Clinical Development
Several Mps1 inhibitors have progressed into clinical trials, primarily in combination with taxanes, for the treatment of solid tumors.
Table 3: Mps1 Inhibitors in Clinical Trials
| Inhibitor | Clinical Trial Identifier | Phase | Status | Additional Information | Reference |
| BAY 1161909 (Empesertib) | NCT02138812 | I | Completed | Investigated in patients with advanced solid tumors. | [3][16] |
| BAY 1217389 | NCT02366949 | I | Completed | Combination with paclitaxel in patients with advanced solid tumors. The MTD was established at 64 mg twice daily with paclitaxel. The combination showed considerable toxicity. | [7][16][19] |
| BOS-172722 (CCT289346) | NCT03328494 | I | Completed | Combination with paclitaxel in patients with advanced non-hematologic malignancies. | [7] |
| CFI-402257 (Luvixasertib) | N/A | Preclinical | N/A | Orally bioavailable with demonstrated anti-cancer activity. | [7][14][16] |
| S 81694 | EudraCT no.: 2014-002023-10 | I | N/A | Investigated in solid tumors. | [16] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize Mps1 inhibitors.
Mps1 Kinase Activity Assay
Objective: To determine the in vitro potency of a compound to inhibit Mps1 kinase activity.
Principle: This assay measures the phosphorylation of a substrate by recombinant Mps1 kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ADP produced.
Materials:
-
Recombinant human Mps1/TTK enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
In a 96-well plate, add the kinase buffer, substrate, and ATP to each well.
-
Add the test inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the recombinant Mps1 enzyme to each well (except the negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[20][21][22]
Western Blotting for Mps1 Phosphorylation
Objective: To assess the in-cell inhibition of Mps1 autophosphorylation by a test compound.
Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess Mps1 activity, an antibody specific to a phosphorylated form of Mps1 (e.g., phospho-Mps1 at Thr676) is used. A decrease in the phospho-Mps1 signal upon inhibitor treatment indicates target engagement.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Mps1 (e.g., Thr676), anti-total Mps1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of the Mps1 inhibitor for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an anti-total Mps1 antibody and an antibody against a loading control protein.[7][23][24][25]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Mps1 inhibitors on cell cycle progression.
Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct DNA content. Mps1 inhibition is expected to cause an accumulation of cells with >4n DNA content due to failed mitosis and endoreduplication.
Materials:
-
Cancer cell line of interest
-
Mps1 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the Mps1 inhibitor for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data on at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M, and >4n).[26][27][28][29][30][31]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of Mps1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the Mps1 inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Cell culture medium and supplements
-
Matrigel (optional, to aid tumor formation)
-
Mps1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Culture the human cancer cells to be implanted.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Mps1 inhibitor (and vehicle for the control group) according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[12][32][33]
Conclusion
Mps1 inhibitors represent a promising class of targeted anticancer agents that exploit the reliance of cancer cells on the spindle assembly checkpoint. By inducing mitotic catastrophe and subsequent apoptosis, these inhibitors have demonstrated potent preclinical activity, both as monotherapies and in combination with other antimitotic drugs. The ongoing clinical trials will further elucidate their therapeutic potential in various oncology settings. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working to advance our understanding and application of Mps1 inhibition in cancer therapy.
References
- 1. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The spindle assembly checkpoint: More than just keeping track of the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pnas.org [pnas.org]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Spindle Assembly Checkpoint Regulates the Phosphorylation State of a Subset of DNA Checkpoint Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 19. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. promega.com [promega.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. researchgate.net [researchgate.net]
- 30. Flow cytometry with PI staining | Abcam [abcam.com]
- 31. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. BiTE® Xenograft Protocol [protocols.io]
A Technical Guide to the Discovery and Development of Novel Mps-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of novel inhibitors targeting Monopolar Spindle Kinase 1 (Mps-1), a critical regulator of mitotic progression and a promising target in oncology. We will explore the core signaling pathways, key chemical scaffolds, quantitative data on leading compounds, and detailed experimental protocols for inhibitor evaluation.
Introduction: Mps-1 as a Therapeutic Target in Oncology
Monopolar spindle 1 (Mps-1), also known as tyrosine threonine kinase (TTK), is a dual-specificity protein kinase that plays a central role in the cell cycle.[1][2] Its primary function is to govern the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3][4] The SAC prevents the transition from metaphase to anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][4]
Mps-1 is frequently overexpressed in a wide range of human cancers, including breast, lung, prostate, and bladder cancer.[5] This overexpression is often correlated with higher tumor grades and poor patient prognosis.[2][6] Cancer cells, which are often characterized by aneuploidy (an abnormal number of chromosomes), exhibit a heightened dependency on a functional SAC to survive mitotic stress.[2] By inhibiting Mps-1, the SAC is weakened, leading to premature anaphase, severe chromosome missegregation, and ultimately, apoptotic cell death in cancer cells.[4] This unique mechanism makes Mps-1 an attractive and promising target for cancer therapy.[1][3]
The Mps-1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps-1 functions as a master regulator at the apex of the SAC signaling cascade.[7] When a kinetochore (the protein structure on a chromosome where spindle fibers attach) is unattached to microtubules, Mps-1 is recruited and activated. It then initiates a phosphorylation cascade, targeting multiple downstream proteins, including KNL1, Bub1, and Mad1. This cascade leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing sister chromatid separation and mitotic exit.
Caption: The Mps-1 kinase signaling cascade at an unattached kinetochore.
Discovery and Chemical Scaffolds of Mps-1 Inhibitors
The development of Mps-1 inhibitors began with screening existing kinase inhibitor libraries. An early lead was an aminopyridine scaffold originally identified as a JNK inhibitor, which showed moderate activity against Mps-1.[1] This discovery spurred medicinal chemistry efforts to improve potency and selectivity, leading to several distinct chemical classes.
-
Pyrimidines: This class represents some of the earliest and most studied Mps-1 inhibitors. Structure-activity relationship (SAR) studies on these scaffolds helped define the key binding interactions within the Mps-1 ATP pocket.[1]
-
Imidazopyrazines: Compounds like Mps-BAY2a belong to this class, demonstrating potent anti-proliferative effects by inducing mitotic aberrations.[4]
-
Pyridopyrimidines: Structure-based design led to the discovery of highly potent and selective pyridopyrimidine inhibitors.[6]
-
Covalent Inhibitors: To achieve longer drug-target residence times, covalent inhibitors have been developed. RMS-07, the first irreversible covalent Mps-1 inhibitor, targets a poorly conserved cysteine in the hinge region, offering high potency and selectivity.[8]
Quantitative Data on Key Mps-1 Inhibitors
Numerous small molecule inhibitors of Mps-1 have been developed and characterized. Five compounds have advanced to clinical trials: BOS-172722 (CCT289346), BAY-1161909 (Empesertib), BAY-1217389, CFI-402257 (Luvixasertib), and S-81694. The table below summarizes the biochemical potency of several key preclinical and clinical Mps-1 inhibitors.
| Compound Name | Chemical Class/Scaffold | Mps-1 IC50 (nM) | Selectivity / Other Notes |
| BOS-172722 | Pyridopyrimidine | <10 | Highly potent and selective; Orally bioavailable.[9] |
| BAY-1217389 | N/A | <10 | Potent and selective inhibitor.[2][10] |
| BAY-1161909 | N/A | <10 | Excellent selectivity profile; Advanced to clinical trials.[10][11] |
| CFI-402257 | N/A | 1.7 | Highly selective and orally bioavailable.[2] |
| NMS-P715 | Pyrazole-based | 18 | Potent anti-proliferative activity in various cancer cell lines.[1][2] |
| AZ3146 | N/A | 35 | Potent inhibitor with rapid dissociation kinetics.[2][8] |
| CCT251455 | N/A | 3 | Potent and selective inhibitor.[2] |
| Mps1-IN-1 | Pyrrolopyridine | 367 | ATP-competitive inhibitor.[12] |
| RMS-07 | N/A | 13.1 (apparent) | First irreversible covalent inhibitor targeting Cys604.[2][8] |
Experimental Protocols
Evaluating novel Mps-1 inhibitors requires a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular mechanism of action.
Experimental Workflow for Inhibitor Discovery
A typical drug discovery workflow involves high-throughput screening to identify initial hits, followed by rounds of medicinal chemistry and more detailed biological characterization to produce a lead candidate.
Caption: High-throughput screening and lead optimization workflow.
Protocol: In Vitro Mps-1 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against Mps-1 kinase using a homogenous, fluorescence-based assay format.
-
Objective: To measure the concentration of an inhibitor required to reduce Mps-1 kinase activity by 50%.
-
Materials:
-
Recombinant human Mps-1 kinase.
-
Fluorescently labeled peptide substrate (e.g., Lanthascreen™ AF-647 E4Y).[12]
-
ATP.
-
Test compounds dissolved in DMSO.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).
-
Add 5 µL of a 2X Mps-1 enzyme solution (e.g., final concentration ~40 nM) to all wells.[12]
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X substrate/ATP mixture (e.g., final concentration 200 nM substrate, 1 µM ATP).[12]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the plate on a fluorescence plate reader according to the assay kit manufacturer's instructions.
-
Calculate percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol: Cellular Proliferation Assay
This protocol measures the effect of Mps-1 inhibitors on the proliferation of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
-
Materials:
-
Cancer cell line of interest (e.g., HCT 116, HeLa, MDA-MB-468).
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compound or DMSO vehicle control.
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent growth inhibition for each concentration and determine the GI50 value by non-linear regression analysis.
-
Clinical Development and Combination Strategies
Several Mps-1 inhibitors have entered Phase I and II clinical trials, primarily for solid tumors like triple-negative breast cancer (TNBC) and castration-resistant prostate cancer.[10][13][14] A key therapeutic strategy is the combination of Mps-1 inhibitors with microtubule-targeting agents (MTAs) such as taxanes (e.g., paclitaxel).[10][13]
MTAs activate the SAC, causing a prolonged mitotic arrest. The addition of an Mps-1 inhibitor abrogates this arrest, forcing cells to exit mitosis with catastrophic chromosomal errors, leading to enhanced cell death.[4][11] This synergistic combination has been shown to overcome both intrinsic and acquired resistance to paclitaxel in preclinical models, without significantly increasing toxicity.[4][10] For example, the combination of CFI-402257 with weekly paclitaxel was found to be well-tolerated in a Phase 1b trial.[13]
Challenges and Future Perspectives
Despite promising preclinical data, the clinical development of Mps-1 inhibitors faces challenges. One significant issue is acquired resistance. Mutations in the Mps-1 kinase domain, particularly at the Cys604 residue in the ATP-binding pocket, can reduce inhibitor binding while retaining kinase activity.[15]
Future directions in the field include:
-
Development of Next-Generation Inhibitors: Designing novel inhibitors that can overcome known resistance mutations. This includes the further exploration of covalent inhibitors that may have an improved resistance profile.[8][15]
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to Mps-1 inhibition.[9]
-
Novel Combination Therapies: Exploring synergies with other classes of anticancer drugs, such as PARP or ATR inhibitors, to further enhance therapeutic efficacy.[11]
The continued development of potent and selective Mps-1 inhibitors, guided by a deep understanding of their mechanism of action and potential resistance pathways, holds great promise for providing a new class of therapeutics for treating aggressive and resistant cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: A Technical Guide to the Structural and Functional Characteristics of Mps-1 Protein
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps-1), also known as Threonine and Tyrosine Kinase (TTK), is a critical dual-specificity kinase that plays a central role in the intricate process of cell division.[1] Its multifaceted functions, particularly in the spindle assembly checkpoint (SAC), have positioned it as a key regulator of genomic integrity.[2][3] Conversely, its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for anticancer therapies.[3][4][5] This in-depth technical guide provides a comprehensive overview of the structural and functional characteristics of Mps-1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.
Structural Architecture of Mps-1
The Mps-1 protein is organized into two primary domains: a less conserved N-terminal region and a highly conserved C-terminal kinase domain.[6] The N-terminal domain is involved in protein-protein interactions and subcellular localization, containing motifs like the tetratricopeptide repeat (TPR) domain which is crucial for its recruitment to kinetochores. The C-terminal region harbors the catalytic kinase activity, adopting the characteristic bi-lobal structure of protein kinases.[3]
The kinase domain consists of a smaller N-terminal lobe, primarily composed of β-sheets, and a larger C-terminal lobe that is predominantly α-helical.[7] The ATP-binding pocket is situated in the cleft between these two lobes.[6] Crystal structures of the Mps-1 kinase domain have revealed that in its inactive state, the activation loop is largely disordered.[7][8] Activation of Mps-1 is a complex process involving autophosphorylation at multiple sites within the activation loop, leading to a conformational change that facilitates substrate binding and catalysis.[9][10]
Functional Roles of Mps-1: A Master Regulator of Mitosis
Mps-1's most prominent role is as a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for mitotic progression.[2]
Key functions of Mps-1 include:
-
SAC Activation: At unattached kinetochores, Mps-1 initiates the SAC signaling cascade. It phosphorylates the kinetochore-localized protein Knl1, creating a scaffold for the recruitment of other key checkpoint proteins, including Bub1, BubR1, and Mad2.[11][12] This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.[12]
-
Chromosome Biorientation: Mps-1 is also involved in the correction of erroneous microtubule-kinetochore attachments, a process crucial for ensuring that sister chromatids are correctly attached to opposite spindle poles (biorientation).[11][13] It contributes to the destabilization of improper attachments, providing an opportunity for correct connections to be established.[13]
-
Centrosome Duplication: While its role in centrosome duplication is more established in yeast, some studies suggest a function for Mps-1 in this process in human cells as well.[7][10]
The central role of Mps-1 in the SAC is depicted in the following signaling pathway:
Quantitative Data on Mps-1
Kinetic Parameters
Understanding the kinetic parameters of Mps-1 is crucial for designing effective inhibitors and for quantitative modeling of its signaling pathways.
| Parameter | Value | Organism/System | Reference |
| Km,ATP | 9.73 µM | Human | [4] |
Autophosphorylation Sites
Mps-1 undergoes extensive autophosphorylation, which is critical for its activation. Mass spectrometry has been instrumental in identifying these sites.[9][10]
| Phosphorylation Site | Location/Domain | Function | Reference |
| Thr676 | Activation Loop | Priming event for kinase activation | [2][10] |
| Thr686 | P+1 Loop | Associated with the active kinase | [10] |
| Ser7, Thr12, Thr33, Ser37 | N-terminal Domain | Autophosphorylation sites | [14] |
| Ser80, Ser321, Ser363, Thr371 | N-terminal Domain | Autophosphorylation sites | [14] |
| Ser382, Ser837 | N-terminal/C-terminal | Autophosphorylation sites | [14] |
Mps-1 Inhibitors and their IC50 Values
The development of small molecule inhibitors targeting Mps-1 is a promising avenue for cancer therapy. A variety of inhibitors with different scaffolds have been identified.[5][15]
| Inhibitor | IC50 (nM) | Target | Reference |
| Mps-BAY2a | 1 | Human Mps-1 | [12] |
| MPI-0479605 | 1.8 | Mps-1 | [12] |
| CCT251455 | 3 | Mps-1 | [12] |
| TC-Mps1-12 | 6.4 | Mps-1 | [12] |
| BAY 1217389 | < 10 | Mps-1 | [12] |
| BOS-172722 | 11 | Mps-1 | [12] |
| RMS-07 | 13.1 | Mps-1 | [12] |
| Mps1-IN-7 | 20 | Mps-1 | [12] |
| AZ3146 | 35 | Mps-1 | [12] |
| Mps1-IN-3 | 50 | Mps-1 | [12] |
| Mps1-IN-2 | 145 | Mps-1/Plk1 | [5][12] |
| Mps1-IN-1 | 367 | Mps-1 | [5][12] |
| SP600125 | 692 | Mps-1 | [2] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the kinase activity of Mps-1 in vitro, which is essential for screening potential inhibitors and for studying its enzymatic properties.
Detailed Methodology:
-
Reaction Setup: Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20), ATP (at or near the Km concentration, e.g., 10-100 µM), and a suitable substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate).[16][17]
-
Inhibitor Addition: To the reaction wells, add the test compounds at various concentrations or a vehicle control (e.g., DMSO).[16]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant Mps-1 enzyme to each well.[16]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).[16][17]
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺ ions or by adding SDS-PAGE loading buffer.[6][17]
-
Detection: The level of substrate phosphorylation can be quantified using various methods:
-
Radiometric Assay: Use [γ-³²P]ATP and detect the incorporation of radioactive phosphate into the substrate by autoradiography after SDS-PAGE.
-
Antibody-based Detection: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blotting or ELISA.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.[16]
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[18]
Immunoprecipitation of Mps-1
Immunoprecipitation (IP) is used to isolate Mps-1 and its interacting partners from cell lysates, allowing for the study of post-translational modifications and protein-protein interactions.
Detailed Methodology:
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.[19][20]
-
Pre-clearing: Incubate the cell lysate with Protein A or Protein G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.[19] Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a specific primary antibody against Mps-1 to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.[20][21]
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[21]
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.[21][22]
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[21]
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-Mps-1 antibody to confirm successful immunoprecipitation. Interacting proteins can be identified by mass spectrometry.
Cell Viability Assay
Cell viability assays are crucial for assessing the cytotoxic effects of Mps-1 inhibitors on cancer cells.
Detailed Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mps-1 inhibitor or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of the inhibitor.[23]
Mps-1 in Cancer and as a Therapeutic Target
The overexpression of Mps-1 has been observed in a wide range of human cancers, including breast, colon, and liver cancer.[14][17][21] High levels of Mps-1 are often associated with high-grade tumors and poor prognosis.[17] In cancer cells, which are often aneuploid, Mps-1's role in the SAC is paradoxically exploited for survival. While a weakened SAC can lead to chromosomal instability, a complete abrogation of the checkpoint is often lethal to cancer cells that are highly dependent on it to cope with their genomic disarray.
This dependency makes Mps-1 an attractive target for cancer therapy.[4][5] Inhibition of Mps-1 in cancer cells can lead to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[24] The development of potent and selective Mps-1 inhibitors is an active area of research, with several compounds currently in preclinical and clinical development.[4][5][15]
Conclusion
Mps-1 is a cornerstone of mitotic regulation, with its precise control being paramount for maintaining genomic stability. Its dual role as a guardian of the genome and a facilitator of tumorigenesis underscores its complexity and importance in cell biology. The structural and functional insights detailed in this guide, coupled with robust experimental methodologies, provide a solid foundation for researchers and drug development professionals to further unravel the intricacies of Mps-1 and to exploit its therapeutic potential in the fight against cancer. The continued development of specific inhibitors and a deeper understanding of its regulatory networks will undoubtedly pave the way for novel and effective anticancer strategies.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Quantitative mass spectrometry analysis reveals similar substrate consensus motif for human Mps1 kinase and Plk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. usbio.net [usbio.net]
- 20. genscript.com [genscript.com]
- 21. www2.nau.edu [www2.nau.edu]
- 22. Immunoprecipitation Procedure [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Preclinical Validation of Mps-1 as a Therapeutic Target: A Technical Guide
Executive Summary: Monopolar spindle 1 (Mps-1), also known as TTK, is a dual-specificity protein kinase that serves as a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the accurate segregation of chromosomes during mitosis.[1][2][3] Its overexpression has been documented in a wide array of human cancers, including breast, lung, and thyroid carcinomas, where elevated levels often correlate with higher histological grades and poorer patient prognosis.[4][5] This overexpression makes Mps-1 a compelling therapeutic target. The central hypothesis is that inhibiting Mps-1's kinase activity will disable the SAC, forcing cancer cells, which are often aneuploid and mitotically stressed, into a premature and faulty anaphase. This leads to severe chromosome mis-segregation, resulting in mitotic catastrophe and subsequent apoptotic cell death.[3][4][6] Extensive preclinical research has validated this hypothesis, demonstrating that Mps-1 inhibitors can suppress cancer cell proliferation both as standalone agents and, more potently, in combination with microtubule-targeting drugs like paclitaxel.[6][7] This guide provides an in-depth summary of the preclinical data, experimental protocols, and signaling pathways that underpin the validation of Mps-1 as a viable target for cancer therapy.
The Mps-1 Signaling Pathway and Mechanism of Inhibition
The spindle assembly checkpoint is the cell's primary mechanism to prevent genomic instability. When a kinetochore is not properly attached to the mitotic spindle, Mps-1 is activated. It then initiates a signaling cascade, recruiting other SAC proteins like Bub1, BubR1, Mad1, and Mad2.[8] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). A silenced APC/C cannot target securin and cyclin B for degradation, thus preventing the activation of separase and halting the cell cycle in metaphase until all chromosomes are correctly aligned.
Mps-1 inhibitors are ATP-competitive small molecules that block the kinase's catalytic activity.[9] By inhibiting Mps-1, they prevent the recruitment of downstream SAC proteins to unattached kinetochores, thereby precluding the formation of the inhibitory MCC.[8] Consequently, the APC/C remains active, leading to the degradation of securin and cyclin B. This results in a premature entry into anaphase, even in the presence of misaligned chromosomes.[4][6] The ensuing chromosomal chaos triggers mitotic catastrophe, a form of cell death.[3][6]
References
- 1. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 8. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Biomarkers for MPS1 Inhibitor Sensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biomarkers influencing sensitivity to Monopolar Spindle 1 (MPS1) inhibitors, a promising class of anti-cancer therapeutics. This document details the molecular basis of sensitivity and resistance, presents quantitative data, outlines detailed experimental protocols for biomarker identification, and visualizes key biological pathways and workflows.
Introduction to MPS1 and its Inhibition in Cancer Therapy
Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK), is a crucial dual-specificity protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] By preventing the premature separation of sister chromatids, the SAC safeguards against aneuploidy, a hallmark of many cancers.[2][3]
Given its essential role in mitotic progression and its frequent overexpression in a variety of human malignancies, including breast, lung, and colon cancers, MPS1 has emerged as a compelling target for cancer therapy.[4] MPS1 inhibitors disrupt the SAC, leading to catastrophic mitotic errors and subsequent cell death in cancer cells that are often highly dependent on a functional checkpoint for their survival.
However, the clinical efficacy of MPS1 inhibitors can be influenced by the intrinsic molecular characteristics of the tumor. Identifying predictive biomarkers of sensitivity and resistance is therefore paramount for patient stratification and the development of effective therapeutic strategies. This guide focuses on two key categories of biomarkers: the expression levels of the anaphase-promoting complex/cyclosome (APC/C) co-activator CDC20 and the presence of mutations within the MPS1 kinase domain.
Key Biomarkers of MPS1 Inhibitor Sensitivity and Resistance
High CDC20 Expression as a Predictive Biomarker for Sensitivity
Recent studies have identified high expression of Cell Division Cycle 20 (CDC20), a key activator of the APC/C, as a potential predictive biomarker for sensitivity to MPS1 inhibitors.[5][6][7][8] Aneuploid cancer cells, which are often more reliant on the SAC for survival, have been found to exhibit higher basal levels of CDC20.[5][7][8] This elevated CDC20 expression is associated with a shortened metaphase and an increase in mitotic errors, rendering these cells more vulnerable to the further chromosomal instability induced by SAC inhibition.[5][6]
Conversely, depletion of CDC20 has been shown to prolong metaphase, reduce mitotic errors, and increase resistance to MPS1 inhibitors.[5][7] This suggests that the cellular level of CDC20 is a critical determinant of the response to MPS1 inhibition.
Quantitative Data:
The following table summarizes the correlation between CDC20 expression and sensitivity to various MPS1 inhibitors across different cancer cell lines. Increased sensitivity is generally indicated by lower IC50 or GI50 values.
| MPS1 Inhibitor | Cell Line Panel | Correlation with CDC20 Expression | Finding | Reference |
| MPI-0479605 | ~1,700 human cancer cell lines | Increased sensitivity in high CDC20 expressing quartile | High CDC20 expression is associated with increased sensitivity. | [5] |
| AZ3146 | ~1,700 human cancer cell lines | Increased sensitivity in high CDC20 expressing quartile | High CDC20 expression is associated with increased sensitivity. | [5] |
| Reversine | Aneuploid vs. non-aneuploid cell lines | Increased sensitivity in aneuploid cells with high CDC20 | CDC20 depletion reduces sensitivity to SAC inhibition. | [5] |
| Mps-BAY2a | Human colon carcinoma cell lines | Heterogeneous response | IC50 values ranged from 160 nM to >10 µM, suggesting other factors also influence sensitivity. | [4] |
MPS1 Kinase Domain Mutations as a Mechanism of Resistance
A significant mechanism of acquired resistance to MPS1 inhibitors involves the emergence of point mutations within the ATP-binding pocket of the MPS1 kinase domain.[9] These mutations can sterically hinder the binding of the inhibitor, thereby reducing its efficacy while often preserving the kinase's catalytic activity.
Several resistance-conferring mutations have been identified through in vitro drug resistance screens. Notably, these mutations can pre-exist in both cancer cell lines and normal tissues, suggesting a potential for innate as well as acquired resistance.[9]
Quantitative Data:
The table below details the impact of specific MPS1 mutations on the efficacy of different inhibitors, as measured by changes in IC50 values.
| MPS1 Mutation | MPS1 Inhibitor | Fold Increase in IC50 (Mutant vs. Wild-Type) | Finding | Reference |
| I531M | AZ3146 | >10 | Confers significant resistance. | [9] |
| I531M | NMS-P715 | ~5 | Confers moderate resistance. | [9] |
| S611G | AZ3146 | ~10 | Confers significant resistance. | [9] |
| S611G | NMS-P715 | No significant resistance | Demonstrates differential resistance profiles. | [9] |
| Y568C | NMS-P715 | >10 | Confers significant resistance. | [9] |
| M600T | NMS-P715 | ~8 | Confers significant resistance. | [9] |
| C604W | NMS-P715 | >10 | Confers significant resistance. | [9] |
Experimental Protocols for Biomarker Identification
Assessment of CDC20 Expression Levels
Objective: To quantify the expression level of CDC20 protein in cancer cells or tumor tissue to predict sensitivity to MPS1 inhibitors.
Methodology: Western Blotting
-
Protein Extraction:
-
Culture cells to 70-80% confluency. For tumor tissue, homogenize fresh or frozen samples.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells or tissue in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDC20 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the CDC20 signal to a loading control protein (e.g., GAPDH or β-actin).
-
Detection of MPS1 Kinase Domain Mutations
Objective: To identify the presence of known resistance-conferring mutations in the TTK gene (encoding MPS1).
Methodology: Sanger Sequencing of PCR Amplicons
-
Genomic DNA Extraction:
-
Extract genomic DNA from cancer cells or tumor tissue using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer.
-
-
PCR Amplification:
-
Design primers flanking the exons of the TTK gene that encode the kinase domain, particularly the regions known to harbor resistance mutations (e.g., around codons 531, 568, 600, 604, and 611).
-
Perform PCR using the extracted genomic DNA as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize PCR errors.
-
PCR cycling conditions should be optimized for each primer pair. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to verify the amplification of the correct fragment size.
-
Purify the PCR products from the agarose gel or directly from the PCR reaction using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR products and the corresponding sequencing primers (either the forward or reverse PCR primer) to a sequencing facility.
-
The facility will perform Sanger sequencing to determine the nucleotide sequence of the amplified DNA fragment.
-
-
Sequence Analysis:
-
Align the obtained sequence chromatograms with the reference TTK gene sequence using sequence analysis software (e.g., SnapGene, FinchTV).
-
Carefully examine the sequence for any nucleotide changes that result in amino acid substitutions at the key resistance-associated positions.
-
Visualizing Key Pathways and Workflows
Spindle Assembly Checkpoint (SAC) Signaling Pathway
The following diagram illustrates the central role of MPS1 in the Spindle Assembly Checkpoint signaling cascade. MPS1 is activated at unattached kinetochores and initiates a phosphorylation cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the APC/C-CDC20 complex to delay anaphase.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Mps-1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps-1), also known as TTK protein kinase, is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] Mps-1 is frequently overexpressed in a variety of human cancers, making it an attractive therapeutic target.[2] Inhibition of Mps-1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[3] These application notes provide detailed protocols for utilizing Mps-1 inhibitors in cell culture to study their effects on cell viability, cell cycle progression, and the Mps-1 signaling pathway.
Mps-1 Signaling Pathway
Mps-1 is a key upstream regulator of the SAC. Its activation at unattached kinetochores initiates a signaling cascade that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle. Aurora B kinase is thought to act upstream of Mps-1, contributing to its recruitment to kinetochores.[1] Once activated, Mps-1 phosphorylates several substrates, leading to the recruitment of other SAC proteins, including Mad1 and Mad2, to the kinetochores.[1][4] This results in the formation of the mitotic checkpoint complex (MCC), which directly inhibits the APC/C.
Quantitative Data: IC50 Values of Mps-1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several common Mps-1 inhibitors.
| Mps-1 Inhibitor | IC50 (nM) | Target | Vendor Notes |
| MPI-0479605 | 1.8 | Mps-1 | Potent and selective ATP-competitive inhibitor.[5][6] |
| CFI-402257 | 1.7 | TTK/Mps-1 | Highly selective and orally bioavailable. |
| Empesertib (BAY 1161909) | < 1 | Mps-1 | Potent Mps-1 inhibitor.[5] |
| Mps-BAY2a | 1 | Mps-1 | Induces mitotic aberrations and apoptosis. |
| CCT251455 | 3 | Mps-1 | Potent and selective. |
| CC-671 | 5 | TTK/CLK2 | Dual inhibitor of TTK and CLK2.[5] |
| Mps1-IN-6 | 6.4 | Mps-1 | Potent inhibitor with antiproliferative activity.[5] |
| BAY 1217389 | < 10 | Mps-1 | Potent and selective. |
| BOS-172722 | 11 | Mps-1 | Checkpoint inhibitor.[5] |
| AZ3146 | 35 | Mps-1/TTK | Reasonably potent inhibitor. |
| Mps1-IN-3 | 50 | Mps-1 | Potent and selective. |
| NMS-P715 | 182 | Mps-1 | Selective, ATP-competitive inhibitor. |
| Mps1-IN-1 | 367 | Mps-1 | Potent, selective, and ATP-competitive. |
Experimental Workflow for Evaluating Mps-1 Inhibitors
A typical workflow for assessing the cellular effects of a novel Mps-1 inhibitor involves a series of assays to determine its impact on cell viability, cell cycle progression, and the Mps-1 signaling pathway.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. ch.promega.com [ch.promega.com]
Application Notes and Protocols for In Vivo Xenograft Models in the Evaluation of Mps-1 Inhibitors
Introduction
Monopolar spindle 1 (Mps-1), also known as TTK protein kinase, is a critical dual-specificity kinase that plays an essential role in the spindle assembly checkpoint (SAC), the cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3] Overexpression of Mps-1 is a common feature in a variety of human cancers and often correlates with poor prognosis.[4][5] This makes Mps-1 a compelling therapeutic target for anticancer drug development.[4] Mps-1 inhibitors disrupt the SAC, leading to premature exit from mitosis, severe chromosome missegregation, and ultimately, cell death through mechanisms like mitotic catastrophe.[2][6][7]
Preclinical evaluation of these inhibitors relies heavily on robust in vivo models.[8] Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of in vivo oncology research.[9][10] They provide a vital platform to assess the efficacy, pharmacodynamics, and potential toxicity of novel therapeutic agents like Mps-1 inhibitors before they advance to clinical trials.[9][11] These models allow for the evaluation of a compound's antitumor activity in a complex biological system that, to an extent, mimics human tumor characteristics.[10][12]
This document provides detailed application notes and protocols for utilizing in vivo xenograft models to test Mps-1 inhibitors, aimed at researchers, scientists, and drug development professionals.
Mps-1 Signaling in the Spindle Assembly Checkpoint (SAC)
Mps-1 is a master regulator of the SAC. Its primary function is to detect unattached kinetochores and initiate a signaling cascade that prevents the cell from entering anaphase prematurely.[3][13] When a kinetochore is not properly attached to spindle microtubules, Mps-1 is recruited and activated.[14] Activated Mps-1 phosphorylates multiple substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Bub1, Mad1, and Mad2.[13] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase.[3] Inhibition of the APC/C prevents the degradation of key proteins like cyclin B and securin, thereby halting the cell cycle in metaphase until all chromosomes are correctly attached.[1]
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MPS1 family of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synergistic Anti-Tumor Effects of Combining Mps-1 Inhibitors with Paclitaxel Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[1][2][3] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2][4][5] This disruption activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[6]
The SAC ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[6][7][8] A key protein kinase that governs the SAC is Monopolar Spindle 1 (Mps-1), also known as TTK.[6][8][9] Mps-1 is frequently overexpressed in human cancers and its inhibition has emerged as a promising anti-cancer strategy.[6][9][10]
This application note details the scientific rationale and provides experimental protocols for combining Mps-1 inhibitors with paclitaxel. This combination therapy is based on a synthetic lethal strategy: paclitaxel treatment induces a state of SAC dependency, which is then exploited by Mps-1 inhibitors that abrogate the checkpoint. This forces cancer cells into a premature and faulty mitosis, resulting in massive chromosome missegregation and subsequent cell death via mitotic catastrophe.[6][7][11]
Mechanism of Synergistic Action
The synergy between paclitaxel and Mps-1 inhibitors stems from their opposing effects on the Spindle Assembly Checkpoint.
-
Paclitaxel Action: Paclitaxel stabilizes microtubules, which leads to defective kinetochore-microtubule attachments.[1][2] This activates the SAC, causing a prolonged mitotic arrest. The cell becomes highly dependent on a functional SAC to survive this arrest.
-
Mps-1 Inhibitor Action: Mps-1 is a critical upstream kinase in the SAC signaling cascade.[6][9] Mps-1 inhibitors block its catalytic activity, preventing the recruitment of other SAC proteins to the kinetochores.[6][9] This effectively silences the checkpoint, even in the presence of spindle defects.[7][11]
-
Combined Effect: When used together, paclitaxel first creates spindle defects and SAC activation. The subsequent inhibition of Mps-1 overrides the paclitaxel-induced mitotic arrest. This forces cells to prematurely enter anaphase with misaligned chromosomes, leading to severe aneuploidy, polyploidization, and ultimately, cell death through a process known as mitotic catastrophe.[6][11][12][13] Studies also suggest this combination can modulate the Akt/mTOR signaling pathway in certain cancers like osteosarcoma.[3][14]
Caption: Logical flow of the synergistic interaction between Paclitaxel and Mps-1 inhibitors.
Data Presentation: Summary of Preclinical and Clinical Findings
The combination of Mps-1 inhibitors and paclitaxel has demonstrated synergistic anti-tumor activity in both in vitro and in vivo models, and has been evaluated in early-phase clinical trials.
Table 1: In Vitro Synergy of Mps-1 Inhibitors and Paclitaxel
| Cell Line | Mps-1 Inhibitor | Paclitaxel Conc. | Mps-1 Inhibitor Conc. | Observed Effects | Reference |
|---|---|---|---|---|---|
| HCT 116 (Colon) | Mps-BAY1 | 1 or 2 nM | 100 nM | Synergistic cell death induction and polyploidization | [6] |
| HCT 116 (Colon) | Mps-BAY2a | 1 or 2 nM | 100 nM | Synergistic cell death induction and polyploidization | [6] |
| 143B (Osteosarcoma) | Mps-1 knockdown | Not specified | N/A | Enhanced inhibition of cell proliferation and migration; increased apoptosis | [3][14] |
| MG63 (Osteosarcoma) | Mps-1 knockdown | Not specified | N/A | Enhanced inhibition of cell proliferation and migration; increased apoptosis | [3][14] |
| Various | BAY 1161909 | Not specified | Not specified | Overcame intrinsic and acquired paclitaxel resistance | [15] |
| Various | BAY 1217389 | Not specified | Not specified | Overcame intrinsic and acquired paclitaxel resistance |[15] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Mps-1 Inhibitor | Paclitaxel Dosing | Mps-1 Inhibitor Dosing | Outcome | Reference |
|---|---|---|---|---|---|
| HeLa-Matu (Cervical) | Mps-BAY2b | 10 mg/kg i.v. weekly | 30 mg/kg p.o. twice daily | Superior anti-neoplastic effects and reduced tumor growth compared to single agents | [6][13] |
| BRCA1-/-;TP53-/- (Mammary) | Cpd-5 | Clinically relevant doses | Not specified | Enhanced tumor cell death, increased aberrant nuclear morphologies | [12] |
| Osteosarcoma | Mps-1 knockdown | Not specified | N/A | Significantly inhibited tumor progression | [3][14] |
| Triple Negative Breast Cancer | CCT289346 (BOS172722) | Not specified | Not specified | Robust tumor regression |[16] |
Table 3: Phase I Clinical Trial Data
| Study Identifier | Mps-1 Inhibitor | Paclitaxel Dosing | Key Findings | Reference |
|---|---|---|---|---|
| NCT01991277 | BAY 1217389 | 90 mg/m² weekly | MTD established at 64 mg twice daily (2-days-on/5-days-off). Dose-limiting toxicities were primarily hematologic. Confirmed responses in 31.6% of evaluable patients. The combination had considerable toxicity with no clear therapeutic window. | [11][17] |
| NCT03328494 | CCT289346 (BOS172722) | Not specified | 8 partial responses observed in 35 evaluable patients across four different tumor types. |[16] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic effect of an Mps-1 inhibitor and paclitaxel on cancer cell viability using a dose-response matrix and a colorimetric assay like CCK-8 or MTT.
Caption: Workflow for determining in vitro drug synergy.
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of paclitaxel and the Mps-1 inhibitor in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix. For example, prepare 8 serial dilutions for each drug.
-
Add the drugs to the plate in a matrix format:
-
One axis for paclitaxel monotherapy.
-
One axis for the Mps-1 inhibitor monotherapy.
-
The central grid for all combinations of the respective concentrations.
-
Include vehicle-only (control) and no-cell (blank) wells.
-
-
-
Incubation:
-
Incubate the treated plates for a period relevant to the cell line's doubling time (typically 72 hours) at 37°C, 5% CO₂.
-
-
Cell Viability Measurement (CCK-8 Example):
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C until the control wells show a distinct color change.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data to the vehicle control wells to calculate the percentage of inhibition for each condition.
-
Use a synergy analysis software or package (e.g., SynergyFinder) to calculate synergy scores based on reference models like Bliss, Loewe, or ZIP.[18][19] A synergy score greater than 10 is typically considered synergistic.[19]
-
Protocol 2: Western Blot Analysis of Mitotic and Apoptotic Markers
This protocol is for assessing the molecular effects of the drug combination on key proteins involved in mitosis and apoptosis.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle, paclitaxel alone, Mps-1 inhibitor alone, or the combination at predetermined synergistic concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples to equal protein concentrations (e.g., 20-30 µg per lane).
-
Add 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[20]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[21]
-
Protocol 3: In Vivo Xenograft Model Evaluation
This protocol provides a general framework for assessing the anti-tumor efficacy of the combination therapy in a subcutaneous tumor xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Cell Implantation:
-
Subcutaneously inoculate athymic nude mice with a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel).[7]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into four treatment groups (n=8-10 per group):
-
Vehicle Control
-
Paclitaxel alone
-
Mps-1 Inhibitor alone
-
Paclitaxel + Mps-1 Inhibitor
-
-
-
Treatment Administration:
-
Administer drugs according to a predetermined schedule based on prior pharmacokinetic and tolerability studies. For example:
-
Monitor animal body weight and general health status regularly as indicators of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Plot mean tumor volume ± SEM for each group over time to visualize treatment effects.
-
-
Pharmacodynamic/Biomarker Analysis (Optional):
-
At the end of the study (or at an intermediate timepoint), euthanize a subset of mice from each group.
-
Excise tumors and process for downstream analysis:
-
Signaling Pathway Visualization
The combination of paclitaxel and an Mps-1 inhibitor critically modulates the Spindle Assembly Checkpoint pathway to induce cell death.
Caption: The Spindle Assembly Checkpoint pathway and points of intervention.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 16. icr.ac.uk [icr.ac.uk]
- 17. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergy analysis [bio-protocol.org]
- 20. bio-rad.com [bio-rad.com]
- 21. addgene.org [addgene.org]
- 22. biomol.com [biomol.com]
Application Notes and Protocols: In Vitro Assays for Measuring Mps-1 Kinase Activity
Introduction
Monopolar Spindle 1 (Mps-1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that is a critical regulator of the cell division cycle.[1][2] Its primary role is in the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[3][4] Mps-1 kinase senses unattached kinetochores and initiates a signaling cascade that prevents premature chromosome segregation, thereby maintaining genomic stability.[5]
Due to its overexpression in various cancers and its essential role in cell proliferation, Mps-1 has emerged as a significant therapeutic target in oncology.[6][7] The development of small molecule inhibitors against Mps-1 requires robust and reliable in vitro assays to determine kinase activity and inhibitor potency. These assays are fundamental for primary screening, lead optimization, and mechanistic studies in the drug discovery process.[8]
This document provides detailed protocols for three common types of in vitro Mps-1 kinase assays: luminescence-based, radiometric, and fluorescence-based. It also includes a summary of quantitative data for known Mps-1 inhibitors to serve as a reference for researchers, scientists, and drug development professionals.
Mps-1 and the Spindle Assembly Checkpoint (SAC) Signaling Pathway
Mps-1 is a master regulator of the SAC. When kinetochores are not properly attached to microtubules, Mps-1 is recruited and activated. It then phosphorylates multiple downstream targets, including the kinetochore scaffold protein Knl1.[5] This phosphorylation event creates a docking site for other checkpoint proteins like Bub1, BubR1, and Mad1/Mad2, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[5] The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key proteins required to maintain the mitotic state and thereby delaying anaphase onset.[3][5]
Common In Vitro Mps-1 Kinase Assays
Several assay formats are available to measure Mps-1 kinase activity, each with distinct advantages.
-
Luminescence-Based Assays : These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] The amount of ADP is directly proportional to kinase activity, and the signal is detected as luminescence.[9] This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS).[2][8]
-
Radiometric Assays : Considered a gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10][11] The phosphorylated substrate is then separated from the free ATP, typically by binding to a filter membrane, and the radioactivity is quantified. This method is highly sensitive and direct but requires specialized handling of radioactive materials.[11]
-
Fluorescence-Based Assays : These assays utilize fluorescently labeled substrates or antibodies. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, for example, measure the proximity between a phosphorylation-specific antibody (labeled with an acceptor fluorophore) and the substrate (labeled with a donor fluorophore). Kinase activity leads to an increase in the FRET signal. These assays are non-radioactive and suitable for HTS.[12][13]
Experimental Protocols
Protocol 1: Luminescence-Based Mps-1 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kits, such as the BPS Bioscience TTK (MPS-1) Kinase Assay Kit.[2][8] It measures the amount of ADP generated, which correlates directly with Mps-1 kinase activity.[9]
Materials:
-
Recombinant human Mps-1 (TTK) enzyme[8]
-
Myelin Basic Protein (MBP) substrate[8]
-
ATP solution[8]
-
Kinase Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 1 mM DTT)[8][14]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)[8]
-
White, opaque 96-well or 384-well plates[8]
-
Luminometer
Procedure:
-
Reagent Preparation : Thaw all reagents on ice. Prepare a 1x Kinase Buffer containing DTT.[8] Dilute the Mps-1 enzyme and MBP substrate to their final working concentrations in 1x Kinase Buffer. Prepare a serial dilution of the test inhibitor.
-
Reaction Setup : To each well of a white 96-well plate, add the following components:
-
Initiate Reaction : Add 10 µL of diluted Mps-1 enzyme (e.g., 10 ng/µL) to the "Positive Control" and "Test Inhibitor" wells to start the reaction.[8] The final reaction volume is typically 25 µL.
-
Incubation : Cover the plate and incubate at 30°C for 45-60 minutes.[8]
-
First Detection Step : Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 µL) to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40-45 minutes.[2]
-
Second Detection Step : Add a volume of Kinase Detection Reagent equal to the total volume in the well (e.g., 50 µL). This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[2]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to Mps-1 kinase activity.
Protocol 2: Radiometric Mps-1 Kinase Assay ([γ-³³P]ATP Filter Binding)
This protocol describes a classic filter-binding assay to measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate like Myelin Basic Protein (MBP).[10][14]
Materials:
-
Recombinant human Mps-1 enzyme
-
Myelin Basic Protein (MBP) substrate[14]
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[14]
-
Cold ATP
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitors (dissolved in DMSO)
-
Phosphoric acid (0.75%) for wash steps
-
Phosphocellulose filter paper/mats
-
Microplate scintillation counter
Procedure:
-
Reaction Setup : Prepare a reaction mix in a 96-well plate. For a final volume of 25 µL:
-
15 µL of a mix containing Kinase Assay Buffer, Mps-1 enzyme (e.g., 25 ng), and MBP substrate (e.g., 5 µM).[14]
-
5 µL of test inhibitor dilution (or DMSO for controls).
-
-
Initiate Reaction : Add 5 µL of ATP mix (containing cold ATP to a final concentration of 40 µM and 1 µCi [γ-³³P]ATP) to each well to start the reaction.[14]
-
Incubation : Incubate the plate at room temperature (or 30°C) for 30-45 minutes.[11][14]
-
Stopping and Spotting : Stop the reaction by adding an equal volume of 0.75% phosphoric acid. Spot the entire reaction volume onto a phosphocellulose filter mat. The phosphorylated MBP will bind to the paper, while free ATP will not.
-
Washing : Wash the filter mat extensively (3-4 times) with 0.75% phosphoric acid to remove all unincorporated [γ-³³P]ATP. Perform a final wash with acetone and let the mat air dry completely.
-
Data Acquisition : Place the dry filter mat into a sample bag with scintillation fluid or read directly using a microplate scintillation counter. The measured counts per minute (CPM) are directly proportional to the level of substrate phosphorylation and Mps-1 activity.
Protocol 3: Fluorescence-Based Mps-1 Kinase Assay (TR-FRET)
This protocol outlines a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common non-radioactive method for HTS. It relies on the proximity of two fluorophores following a kinase-driven binding event.
Materials:
-
Recombinant human Mps-1 enzyme
-
Biotinylated peptide substrate for Mps-1
-
Kinase Assay Buffer
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
Detection Mix containing:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor)
-
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reaction Setup : Add the following to the wells of a 384-well plate:
-
2 µL of test inhibitor dilution (or DMSO for controls).
-
4 µL of a mix containing Mps-1 enzyme and the biotinylated peptide substrate in Kinase Assay Buffer.
-
-
Initiate Reaction : Add 4 µL of ATP solution (prepared in Kinase Assay Buffer) to each well to start the reaction.
-
Incubation : Cover the plate and incubate at room temperature for 60 minutes.
-
Stop and Detect : Add 10 µL of TR-FRET Detection Mix to each well. This mix contains EDTA to stop the reaction, along with the Europium-labeled antibody and SA-APC.
-
Second Incubation : Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding and development of the FRET signal.
-
Data Acquisition : Read the plate on a TR-FRET enabled microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of acceptor/donor emission is proportional to Mps-1 kinase activity.
Quantitative Data: In Vitro Potency of Mps-1 Inhibitors
The following table summarizes the in vitro 50% inhibitory concentration (IC₅₀) values for several well-characterized Mps-1 inhibitors. These values are useful as controls and for comparing the potency of novel compounds.
| Inhibitor Name | IC₅₀ (nM) | Assay Type/Notes | Reference(s) |
| MPI-0479605 | 1.8 | ATP-competitive | [14][15] |
| CFI-402257 | 1.7 | ATP-competitive | [15] |
| Empesertib (BAY 1161909) | < 1 | - | [15] |
| Mps-BAY2a | 1 | - | [15] |
| NTRC 0066-0 | 0.9 | - | [15] |
| CCT251455 | 3 | - | [15] |
| TC-Mps1-12 | 6.4 | - | [15] |
| MPS1/TTK Inhibitor | 5.8 | - | [16] |
| BOS-172722 | 11 | ATP-competitive (1 mM ATP) | [15] |
| RMS-07 | 13.1 | Covalent inhibitor | [15] |
| AZ3146 | 35 | ATP-competitive | [15] |
| Mps1-IN-3 | 50 | - | [15] |
| NMS-P715 | 182 | ATP-competitive | [15] |
| Mps1-IN-1 | 367 | ATP-competitive | [15] |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Biosensor for the Mitotic Kinase MPS1 Reveals Spatiotemporal Activity Dynamics and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
Application Notes: Immunofluorescence Staining for Mps-1 Localization
References
- 1. pnas.org [pnas.org]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. rupress.org [rupress.org]
- 6. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPS1 localizes to end-on microtubule-attached kinetochores to promote microtubule release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. MPS1 Monoclonal Antibody (7E3) (MA5-15523) [thermofisher.com]
- 11. Invitrogen MPS1 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 12. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 18. ibidi.com [ibidi.com]
- 19. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Application Notes and Protocols for High-Throughput Screening of Novel Mps-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing novel inhibitors of Monopolar Spindle 1 (Mps-1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a promising target for cancer therapy.[1][2][3][4] The protocols outlined below cover high-throughput screening (HTS), hit validation, and preliminary mechanism of action studies.
Introduction to Mps-1 as a Therapeutic Target
Monopolar Spindle 1 (Mps-1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in ensuring the proper segregation of chromosomes during mitosis.[1][5][6] Mps-1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][6]
In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, there is a heightened reliance on a robust SAC to survive mitotic stress.[1][7] Mps-1 is frequently overexpressed in various human cancers, and its elevated expression often correlates with poor prognosis and tumor aggressiveness.[3][7] Therefore, inhibiting Mps-1 kinase activity presents a promising therapeutic strategy to induce mitotic catastrophe and selective death in cancer cells.[3][8]
Mps-1 Signaling Pathway
Mps-1 kinase activity is essential for the recruitment of other SAC proteins to unattached kinetochores, thereby initiating the checkpoint signal.[4][9] This signaling cascade ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of securin and cyclin B and thus delaying anaphase onset. Inhibition of Mps-1 disrupts this process, leading to premature anaphase entry, chromosome missegregation, and ultimately cell death.[10][11]
High-Throughput Screening (HTS) Workflow
The identification of novel Mps-1 inhibitors is typically achieved through a multi-step HTS campaign. This workflow is designed to efficiently screen large compound libraries and progressively narrow down the number of candidates for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Assessing Mitotic Breakthrough After Mps1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1) kinase is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] The SAC prevents premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle.[1][3] Mps1 functions at the apex of the SAC signaling cascade, where it is instrumental in the recruitment of other checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores.[4][2] Inhibition of Mps1 kinase activity abrogates the SAC, leading to a phenomenon known as mitotic breakthrough or mitotic slippage, where cells prematurely exit mitosis without proper chromosome segregation.[4][5][6] This results in chromosomal instability and can ultimately lead to cell death, making Mps1 an attractive target for cancer therapy.[7][8]
These application notes provide a detailed overview and protocols for assessing mitotic breakthrough in response to Mps1 inhibition, a key step in the preclinical evaluation of Mps1 inhibitors.
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 plays a pivotal role in initiating the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 autophosphorylates and then phosphorylates its downstream targets, including the kinetochore scaffold protein KNL1. This phosphorylation event creates a docking site for the recruitment of other SAC proteins like Bub1, BubR1, Mad1, and Mad2, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase.
Quantitative Assessment of Mitotic Breakthrough
The efficacy of Mps1 inhibitors in inducing mitotic breakthrough can be quantified by measuring several key parameters. The following tables summarize representative data on the effects of Mps1 inhibitors on mitotic timing and spindle assembly checkpoint protein localization.
Table 1: Effect of Mps1 Inhibitors on Mitotic Duration
| Cell Line | Inhibitor (Concentration) | Mean Time in Mitosis (minutes) | % Reduction in Mitotic Duration | Reference |
| U2OS | Mps1-IN-1 | ~40% less than control | 40% | [4] |
| T47D | PF-3837 (50 nM) | Shorter than control | Statistically significant decrease | [7][9] |
| MDA-MB-468 | PF-3837 (50 nM) | Shorter than control | Statistically significant decrease | [7][9] |
| KB1P-B11 | Cpd-5 (30 nM) | 23 | 38% | [10] |
| KB1P-B11 + Paclitaxel (3 nM) | Cpd-5 (30 nM) | 28 | 40% (compared to paclitaxel alone) | [10] |
Table 2: Effect of Mps1 Inhibitors on Kinetochore Localization of Mad2
| Cell Line | Inhibitor | % Decrease in Kinetochore-Bound Mad2 | Reference |
| PtK2 | Mps1-IN-1 | 80% | [4] |
| PtK2 + Nocodazole | Mps1-IN-1 | 70% | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess mitotic breakthrough following Mps1 inhibition.
Experimental Workflow
Live-Cell Imaging for Mitotic Timing Analysis
This protocol allows for the direct visualization and quantification of the duration of mitosis in living cells.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS) stably expressing a fluorescently tagged histone (e.g., H2B-GFP)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Mps1 inhibitor of interest
-
DMSO (vehicle control)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells expressing H2B-GFP onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: On the day of imaging, replace the medium with fresh medium containing the Mps1 inhibitor at the desired concentration. Include a vehicle control (DMSO).
-
Microscopy Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.
-
Image Acquisition:
-
Identify fields of view with healthy, asynchronous cells.
-
Acquire time-lapse images using both phase-contrast and fluorescence channels (for H2B-GFP).
-
Set the time interval to 5-10 minutes to accurately capture mitotic events.
-
Image for a sufficient duration to capture a significant number of cells entering and exiting mitosis (typically 12-24 hours).
-
-
Data Analysis:
-
Manually or automatically track individual cells from the time-lapse movie.[11][12][13]
-
Determine the time of nuclear envelope breakdown (NEBD), marking the start of mitosis, and the time of anaphase onset or mitotic slippage (decondensation of chromosomes without segregation), marking the end of mitosis.
-
Calculate the duration of mitosis for a statistically significant number of cells for each condition.
-
Immunofluorescence for Spindle Assembly Checkpoint Protein Localization
This protocol is used to visualize the localization of SAC proteins at kinetochores.
Materials:
-
Cell line of interest
-
Coverslips
-
Complete cell culture medium
-
Mps1 inhibitor of interest
-
DMSO (vehicle control)
-
Nocodazole (optional, to enrich for mitotic cells)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Mad2, anti-BubR1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. The following day, treat the cells with the Mps1 inhibitor or DMSO for the desired time. Nocodazole can be added to arrest cells in mitosis and enhance the visualization of SAC protein localization.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining and Mounting: Wash the cells with PBS and stain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the SAC protein at individual kinetochores.
-
Immunoblotting for Mitotic Protein Levels
This protocol is used to determine the levels of key mitotic proteins, such as Cyclin B1, which is degraded upon mitotic exit.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mps1 inhibitor of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: Plate and treat cells with the Mps1 inhibitor or DMSO. For time-course experiments, harvest cells at different time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A decrease in Cyclin B1 levels is indicative of mitotic exit.
Conclusion
The assessment of mitotic breakthrough is a fundamental step in the characterization of Mps1 inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively evaluate the cellular consequences of Mps1 inhibition. By employing a combination of live-cell imaging, immunofluorescence, and immunoblotting, a thorough understanding of the inhibitor's potency and mechanism of action can be achieved, facilitating the development of novel anti-cancer therapeutics targeting the spindle assembly checkpoint.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. [1609.04649] Mathematical Imaging Methods for Mitosis Analysis in Live-Cell Phase Contrast Microscopy [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Mathematical imaging methods for mitosis analysis in live-cell phase contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Evaluating Aneuploidy Post-Mps1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 kinase activity is essential for the recruitment of other SAC proteins to unattached kinetochores, which ultimately prevents premature entry into anaphase.[4][5] In many cancer types, Mps1 is overexpressed, making it a promising therapeutic target.[6][7][8][9]
Inhibitors of Mps1 disrupt the SAC, leading to misaligned chromosomes, premature anaphase entry, and consequent chromosome missegregation.[9][10][11] This induced chromosomal instability results in aneuploidy, a state of abnormal chromosome numbers, which can ultimately trigger cell death in cancer cells.[10][12] Therefore, accurately evaluating the extent and nature of aneuploidy following Mps1 inhibitor treatment is paramount for preclinical and clinical assessment of these therapeutic agents.
This document provides detailed application notes and protocols for key techniques used to quantify and characterize aneuploidy induced by Mps1 inhibitors.
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 acts as a master regulator at the apex of the SAC signaling cascade. When a kinetochore is not properly attached to spindle microtubules, Mps1 is recruited and activated. It then initiates a phosphorylation cascade involving multiple downstream targets. A key step is the phosphorylation of the kinetochore scaffold protein Knl1, which creates a docking site for the BUB1/BUB3 complex.[2][4] This leads to the recruitment of MAD1/MAD2 complexes, which catalyze the formation of the Mitotic Checkpoint Complex (MCC).[5][10] The MCC then sequesters and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of securin and cyclin B and thereby halting the cell cycle in metaphase until all chromosomes are correctly bioriented.[2] Mps1 inhibitors block this entire process, leading to a defective checkpoint.
General Experimental Workflow
The evaluation of aneuploidy following Mps1 inhibitor treatment typically follows a standardized workflow. This begins with cell culture and treatment, followed by sample preparation tailored to the specific analytical technique. The final stage involves data acquisition and analysis to quantify the degree of aneuploidy.
Technique 1: Metaphase Spread Analysis (Karyotyping)
Application Notes
Metaphase spread analysis, or karyotyping, is the gold-standard method for directly visualizing and counting chromosomes. It provides a complete snapshot of the numerical and structural chromosomal aberrations in a cell population. This technique is invaluable for determining the precise aneuploidy level and identifying specific chromosomal gains or losses after Mps1 inhibitor treatment.
-
Principle: Cells are arrested in metaphase, a stage where chromosomes are maximally condensed. Following hypotonic treatment to swell the cells and fixation, the cells are dropped onto microscope slides to spread the chromosomes. Chromosomes are then stained (e.g., with DAPI or Giemsa) and counted under a microscope.
-
Advantages: Provides a definitive count of chromosomes per cell and can reveal gross structural abnormalities.
-
Limitations: The process is labor-intensive, requires mitotically active cells, and has a low throughput. The quality of chromosome spreads can be variable.
Data Presentation
| Treatment Group | Concentration | Duration | Number of Metaphases Analyzed | Aneuploid Cells (%) | Modal Chromosome Number (Range) |
| Control (DMSO) | - | 24h | 50 | 4% | 46 (45-47) |
| Mps1 Inhibitor (NMS-P715)[13] | 1 µM | 24h | 50 | 52% | 42 (35-91) |
| Mps1 Inhibitor (BAY 1217389)[11] | 100 nM | 24h | 50 | 65% | 39 (28-85) |
Table 1: Representative data from metaphase spread analysis of HCT116 cells treated with Mps1 inhibitors. Data is illustrative.
Experimental Protocol
-
Cell Seeding: Seed cells (e.g., HCT116, RPE1) in a 6-well plate or T-25 flask to reach 60-70% confluency on the day of harvest.
-
Drug Treatment: Treat cells with the desired concentration of Mps1 inhibitor or DMSO (vehicle control) for the specified duration (e.g., 24 hours).[13]
-
Mitotic Arrest: Add Colcemid (e.g., KaryoMAX® Colcemid Solution) to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to enrich for metaphase cells.[13]
-
Cell Harvest: Trypsinize and collect cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Hypotonic Treatment: Aspirate the supernatant, leaving a small volume. Gently resuspend the cell pellet and add 5-10 mL of pre-warmed (37°C) 0.075 M potassium chloride (KCl) dropwise while vortexing at low speed. Incubate at 37°C for 15-20 minutes.
-
Fixation: Add 1 mL of fresh, ice-cold Carnoy's fixative (3:1 methanol:glacial acetic acid) to the cell suspension. Centrifuge at 200 x g for 5 minutes.
-
Washing: Aspirate the supernatant and resuspend the pellet in 5-10 mL of fresh Carnoy's fixative. Repeat this wash step two more times.
-
Slide Preparation: After the final wash, resuspend the cell pellet in a small volume (0.5-1 mL) of fixative. Drop the cell suspension from a height of ~30 cm onto clean, humid microscope slides.
-
Staining and Analysis: Allow slides to air dry. Stain with 4′,6-diamidino-2-phenylindole (DAPI) or Giemsa stain. Image using a fluorescence or brightfield microscope and count the chromosomes in at least 50 well-spread metaphases per condition.
Technique 2: Fluorescence In Situ Hybridization (FISH)
Application Notes
FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to detect the presence or absence of specific chromosome sequences. For aneuploidy analysis, chromosome-specific centromeric probes are used to count the number of copies of a particular chromosome in a population of cells.
-
Principle: Fluorescent probes bind to their complementary DNA sequences on the chromosomes within the cell. The number of fluorescent signals per nucleus corresponds to the copy number of that specific chromosome.
-
Advantages: Allows for high-throughput analysis of specific chromosome aneuploidy in a large number of interphase cells, avoiding the need for mitotic arrest.[14] It is more sensitive than karyotyping for detecting mosaicism (the presence of cell populations with different karyotypes).
-
Limitations: Provides information only for the chromosomes targeted by the probes. It does not give a full karyotype or detect structural abnormalities.
Data Presentation
| Treatment Group | Chromosome 8 Probe (Signals/Nucleus) | Chromosome 17 Probe (Signals/Nucleus) |
| % of Cells with 2 Signals | % of Cells with >2 Signals | |
| Control (DMSO) | 96% | 2% |
| Mps1 Inhibitor (Reversine)[7] | 55% | 41% |
Table 2: Representative FISH data for specific chromosome copy numbers in HeLa cells after 48h treatment with an Mps1 inhibitor. Data is illustrative.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a culture dish and treat with Mps1 inhibitor or DMSO as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Hybridization:
-
Dehydrate the cells through an ethanol series (70%, 85%, 100%) and air dry.
-
Prepare the hybridization buffer containing the fluorescently labeled centromeric DNA probes (e.g., Vysis CEP probes).
-
Apply the probe mixture to the coverslip, seal with a slide, and denature at 75°C for 5 minutes on a heat block.
-
Transfer to a humidified chamber and hybridize overnight at 37°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in 0.4x SSC / 0.3% NP-40 at 72°C for 2 minutes.
-
Wash in 2x SSC / 0.1% NP-40 at room temperature for 1 minute.
-
-
Staining and Mounting: Counterstain the nuclei with DAPI, wash briefly with PBS, and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging and Analysis: Image using a fluorescence microscope. Score the number of signals for each probe in at least 200 nuclei per condition.
Technique 3: Next-Generation Sequencing (NGS) for Copy Number Variation
Application Notes
NGS-based methods, particularly low-pass whole-genome sequencing (lpWGS), offer a powerful and comprehensive approach to assess aneuploidy.[15] This technique can detect gains and losses of whole chromosomes or large chromosomal arms across the entire genome.
-
Principle: The entire genome is sequenced at a low depth (e.g., 0.1x to 1x coverage). The resulting sequence reads are aligned to a reference genome, and the read depth is analyzed in large genomic bins. An increase or decrease in the normalized read count for a specific chromosome or chromosomal arm indicates a copy number gain or loss, respectively.
-
Advantages: Provides a genome-wide, high-resolution view of aneuploidy.[15][16] It is highly quantitative and can be automated for high-throughput analysis.
-
Limitations: Can be more expensive and computationally intensive than other methods. It provides an average karyotype of the cell population, potentially masking subclonal heterogeneity.
Data Presentation
| Chromosome | Control (DMSO) - Log2 Ratio | Mps1 Inhibitor - Log2 Ratio | Inferred Copy Number Change |
| 1 | 0.01 | 0.03 | Neutral |
| 2 | -0.02 | -0.98 | Loss |
| 3 | 0.00 | 0.55 | Gain |
| ... | ... | ... | ... |
| 22 | 0.02 | -0.01 | Neutral |
| X | -0.01 | 0.61 | Gain |
Table 3: Illustrative data from low-pass WGS analysis showing the average log2 ratio of read depth for each chromosome, comparing Mps1 inhibitor-treated cells to a diploid control.
Experimental Protocol
-
Cell Culture and Treatment: Grow and treat cells as described in the previous protocols.
-
Genomic DNA Extraction: Harvest at least 1 million cells by trypsinization. Extract high-quality genomic DNA using a commercial kit (e.g., QIAamp DNA Mini Kit). Quantify DNA and assess its integrity.
-
Library Preparation:
-
Fragment the genomic DNA to the desired size (e.g., 200-400 bp) using enzymatic or mechanical methods.
-
Perform end-repair, A-tailing, and adapter ligation using a commercial library preparation kit (e.g., Illumina DNA Prep).
-
Amplify the library using PCR with indexed primers to allow for multiplexing.
-
-
Sequencing: Pool the libraries and sequence them on an NGS platform (e.g., Illumina NextSeq or NovaSeq) to achieve a low-pass coverage of approximately 0.5x.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., hg38) using an aligner like BWA.
-
Copy Number Calling: Divide the genome into large bins (e.g., 500 kb). Count the number of reads in each bin and normalize for GC content and other biases. Calculate the log2 ratio of the read counts in the treated sample versus the control sample to identify copy number alterations. Tools like QDNAseq or ichorCNA can be used for this analysis.
-
Visualization: Plot the log2 ratios across the genome to visualize chromosomal gains and losses.
-
References
- 1. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 5. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. Detection of aneuploidy in patients with cancer through amplification of long interspersed nucleotide elements (LINEs) - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mps-1 Inhibitors in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment modality. However, the prognosis for TNBC patients remains poor due to high rates of metastasis and chemoresistance.
Monopolar spindle 1 (Mps-1), also known as TTK protein kinase, has emerged as a promising therapeutic target in TNBC. Mps-1 is a critical component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3] In many cancer cells, including TNBC, Mps-1 is overexpressed, which helps these cells tolerate chromosomal instability, a hallmark of cancer.[4] Inhibition of Mps-1 disrupts the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][2][3] This application note provides an overview of the preclinical data for various Mps-1 inhibitors in TNBC, detailed protocols for key experimental assays, and a summary of the underlying signaling pathways.
Data Presentation: Efficacy of Mps-1 Inhibitors in TNBC
The following tables summarize the in vitro and in vivo efficacy of several Mps-1 inhibitors in TNBC models.
Table 1: In Vitro Efficacy of Mps-1 Inhibitors in TNBC Cell Lines
| Inhibitor | TNBC Cell Line | IC50 (nM) | Reference |
| CFI-402257 | MDA-MB-231 | ~10 | [1] |
| CFI-402257 | CAL-51 | Not Specified | [1] |
| Empesertib | 4T1 (murine) | ~7.5 - 10 | [1] |
| Empesertib | Py8119 (murine) | Not Specified | [1] |
| BAY 1217389 | Not Specified | <10 | [5] |
| NMS-P715 | HCT116 (colorectal) | 182 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy of Mps-1 Inhibitors in TNBC Xenograft Models
| Inhibitor | TNBC Model | Dosage and Schedule | Outcome | Reference |
| Empesertib | 4T1 syngeneic | 2.5 mg/kg, p.o., twice weekly for 3 weeks | Significant reduction in tumor volume (especially in combination with radiotherapy) | [1] |
| CFI-402257 | 4T1 syngeneic | 5 mg/kg, p.o., once daily for 3 weeks | Significant reduction in tumor volume (especially in combination with radiotherapy) | [1] |
| CFI-402257 | MDA-MB-231 xenograft | Not Specified | Monotherapy inhibited tumor growth by 69% | [6] |
| CFI-402257 + AICAR | MDA-MB-231 xenograft | Not Specified | Combination inhibited tumor growth by 98% | [6] |
Experimental Protocols
Cell Viability Assay (AlamarBlue Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mps-1 inhibitors on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, 4T1)
-
96-well plates
-
Mps-1 inhibitors (e.g., CFI-402257, empesertib)
-
Cell culture medium
-
AlamarBlue™ Cell Viability reagent
-
Fluorescence plate reader
Protocol:
-
Seed 1,000–3,000 TNBC cells per well in a 96-well plate and allow them to adhere for 24 hours.[1]
-
Prepare serial dilutions of the Mps-1 inhibitor in cell culture medium, ranging from 1 nM to 10 µM.[1]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the Mps-1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Add AlamarBlue™ reagent to each well at a 1:10 dilution of the total volume.[1]
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Mps-1 Pathway Modulation
Objective: To assess the effect of Mps-1 inhibitors on the phosphorylation status of Mps-1 and downstream signaling proteins.
Materials:
-
TNBC cells
-
Mps-1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-Mps1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate TNBC cells and treat with the Mps-1 inhibitor at the desired concentration and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo TNBC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Mps-1 inhibitors in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
TNBC cells (e.g., MDA-MB-231, 4T1)
-
Matrigel (optional)
-
Mps-1 inhibitor formulated for oral gavage
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 TNBC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Mps-1 inhibitor (e.g., 5 mg/kg CFI-402257 daily) or vehicle control via oral gavage according to the planned schedule.[1]
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Mps-1 inhibitors on cell cycle distribution and aneuploidy.
Materials:
-
TNBC cells
-
Mps-1 inhibitor
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat TNBC cells with the Mps-1 inhibitor for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases, as well as the detection of aneuploid (>4N) cell populations.[1]
Visualization of Pathways and Workflows
Caption: Mps-1 signaling at the spindle assembly checkpoint.
Caption: Workflow for preclinical evaluation of Mps-1 inhibitors.
Caption: Logical flow of Mps-1 inhibitor's mechanism of action.
Conclusion
Mps-1 inhibitors represent a promising targeted therapy strategy for triple-negative breast cancer. By disrupting the spindle assembly checkpoint, these inhibitors induce mitotic catastrophe and apoptosis in TNBC cells. The preclinical data for compounds such as CFI-402257 and empesertib demonstrate potent anti-tumor activity both in vitro and in vivo. Furthermore, combination strategies with chemotherapy or other targeted agents, such as AMPK activators, may enhance the therapeutic efficacy of Mps-1 inhibitors. The detailed protocols and workflow provided herein offer a framework for researchers to further investigate the potential of Mps-1 inhibition in TNBC and to develop novel therapeutic approaches for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Mps-1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mps-1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Mps-1 inhibitors?
Acquired resistance to Mps-1 inhibitors is frequently caused by the emergence of point mutations within the ATP-binding pocket of the Mps-1 kinase domain.[1][2][3][4][5] These mutations can hinder the stable binding of the inhibitor while preserving the kinase's catalytic activity.[1][3][4] One of the most extensively studied mutations is the C604Y substitution in the hinge loop region of the kinase domain.[6][7][8] Other mutations that have been identified to confer resistance include C604W, I531M, I598F, and S611R.[2][8]
Q2: My cells have developed resistance to an Mps-1 inhibitor. How can I confirm if this is due to a known resistance mutation?
To determine if resistance is due to a mutation in the Mps-1 gene, you can perform the following:
-
Cell Line Sequencing: Isolate genomic DNA or cDNA from your resistant cell lines and the parental (sensitive) cell line. Sequence the Mps-1 kinase domain to identify any point mutations.
-
Comparison to Known Mutations: Compare the identified mutations against a database of known Mps-1 resistance mutations (e.g., C604Y, C604W, I531M, I598F, S611R).[2][8]
Q3: We have identified a C604Y mutation in our resistant cell line. Are all Mps-1 inhibitors ineffective against this mutant?
No, not all Mps-1 inhibitors are equally affected by the C604Y mutation. Cross-resistance is limited and depends on the inhibitor's chemical scaffold.[1][3][4] For instance, inhibitors like NMS-P715 and its derivative Cpd-5 show significantly reduced efficacy against the C604Y mutant.[6][7][8] However, the inhibitor reversine has been shown to retain its activity against both wild-type and C604Y Mps-1.[6][7] This is attributed to differences in how these inhibitors interact with the kinase domain; the bulkier side chain of the mutated residue can cause steric hindrance for some inhibitors but not others.[8][9][10]
Q4: What are the therapeutic strategies to overcome acquired resistance to Mps-1 inhibitors?
Several strategies can be employed to overcome acquired resistance:
-
Inhibitor Switching: As mentioned, switching to an Mps-1 inhibitor with a different chemical structure that is less affected by the specific resistance mutation can be effective. For example, if resistance to NMS-P715 arises due to the C604Y mutation, switching to reversine might restore sensitivity.[6][7]
-
Combination Therapy: Combining Mps-1 inhibitors with other anti-cancer agents, such as taxanes (e.g., paclitaxel, docetaxel), has shown synergistic effects in preclinical models, even in paclitaxel-resistant settings.[11][12][13] This combination can enhance chromosomal segregation errors and promote tumor cell death.[11][13][14]
-
Development of Novel Inhibitors: Ongoing research focuses on designing novel inhibitors that can effectively target known resistance mutations.[2][6]
Q5: Are there any biomarkers that can predict sensitivity to Mps-1 inhibitors?
High expression of the anaphase-promoting complex/cyclosome (APC/C) co-activator CDC20 has been identified as a potential biomarker for sensitivity to Mps-1 inhibitors.[15] Aneuploid cancer cells often exhibit higher basal levels of CDC20, which is associated with increased sensitivity to the chromosomal instability induced by SAC inhibition.[15]
Troubleshooting Guides
Problem: Decreased efficacy of our lead Mps-1 inhibitor in a long-term cell culture experiment.
Possible Cause: Acquired resistance through the selection of cells with Mps-1 kinase domain mutations.
Troubleshooting Steps:
-
Verify Inhibitor Activity: Test the current batch of your inhibitor on a fresh, sensitive parental cell line to rule out any issues with the compound's stability or concentration.
-
Perform a Dose-Response Curve: Generate IC50 curves for both the suspected resistant cell line and the parental cell line. A significant rightward shift in the IC50 curve for the resistant line indicates a loss of sensitivity.
-
Sequence the Mps-1 Kinase Domain: As detailed in FAQ Q2, sequence the Mps-1 kinase domain of the resistant cells to check for mutations.
-
Test Alternative Inhibitors: If a known resistance mutation is identified, test an inhibitor with a different scaffold (e.g., reversine if resistance is to NMS-P715/Cpd-5).
-
Evaluate Combination Therapies: Explore the synergistic effects of your Mps-1 inhibitor with a taxane like paclitaxel. This may restore therapeutic efficacy.[12]
Problem: Inconsistent results in our Mps-1 kinase activity assay.
Possible Cause: Issues with substrate, enzyme, or assay conditions.
Troubleshooting Steps:
-
Substrate Quality: Ensure the substrate (e.g., myelin basic protein or a KNL1-derived peptide) is of high quality and not degraded.[8]
-
Enzyme Activity: Verify the activity of your recombinant Mps-1 kinase. Use a positive control inhibitor with a known IC50 to validate the assay.
-
ATP Concentration: Ensure the ATP concentration is optimized for your assay and is consistent across experiments.
-
Buffer Conditions: Check the pH and composition of your kinase assay buffer.
-
Assay Method: If using a fluorescence-based assay, check for any compound interference with the fluorescence signal.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of different Mps-1 inhibitors against wild-type and mutant Mps-1.
Table 1: IC50 Values of Mps-1 Inhibitors against Wild-Type and Mutant Mps-1 Kinase
| Inhibitor | Mps-1 Variant | IC50 (nM) |
| Cpd-5 | Wild-Type | 9.2 ± 1.6 |
| C604Y | 170 ± 30 | |
| C604W | 19 ± 1 | |
| NMS-P715 | Wild-Type | 139 ± 16 |
| C604Y | 3016 ± 534 | |
| C604W | 900 ± 55 |
Data extracted from Hiruma et al., as cited in multiple sources.[8][9]
Table 2: Binding Affinities (KD) of Mps-1 Inhibitors to Wild-Type and Mutant Mps-1
| Inhibitor | Mps-1 Variant | KD (nM) |
| Reversine | Wild-Type | ~Same as C604Y |
| C604Y | ~Same as Wild-Type |
Qualitative data suggests similar binding affinity of reversine to both Mps1WT and Mps1C604Y.[6][7]
Experimental Protocols
Protocol 1: Determination of IC50 Values using a Fluorescence Polarization (FP)-Based Kinase Assay
This protocol is based on the methodology described for assessing Mps-1 kinase activity.[8]
Materials:
-
Recombinant Mps-1 kinase (wild-type or mutant)
-
Fluorescently labeled KNL1-derived peptide substrate (e.g., TMR-KNL1)
-
Bub1-Bub3 complex
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2, 1 mM EGTA, 0.05% Tween-20)
-
Mps-1 inhibitors (e.g., Cpd-5, NMS-P715)
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the Mps-1 inhibitors in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the Mps-1 inhibitor dilutions.
-
Add the recombinant Mps-1 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the TMR-KNL1 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Bub1-Bub3 complex. The Bub1-Bub3 complex will bind to the phosphorylated TMR-KNL1, causing a change in fluorescence polarization.
-
Read the fluorescence polarization on a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Generation of Inhibitor-Resistant Cell Lines
This protocol is a generalized method based on descriptions of generating resistant cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Mps-1 inhibitor (e.g., Cpd-5)
-
Cell culture medium and supplements
-
Tissue culture plates
Procedure:
-
Culture the parental cancer cell line in the presence of a sub-lethal concentration of the Mps-1 inhibitor. The initial concentration should be close to the IC50 value.
-
Continuously expose the cells to the inhibitor, gradually increasing the concentration over several weeks to months.
-
Monitor the cells for the emergence of resistant colonies that are able to proliferate at higher inhibitor concentrations.
-
Isolate single-cell clones from the resistant population using limiting dilution or cloning cylinders.
-
Expand the resistant clones and confirm their resistance by performing a dose-response assay and comparing their IC50 value to the parental cell line.
-
The established resistant cell lines can then be used for further analysis, such as sequencing the Mps-1 kinase domain.
Visualizations
Caption: Mechanism of acquired resistance to Mps-1 inhibitors and a strategy to overcome it.
References
- 1. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Technical Support Center: Minimizing Off-Target Effects of Mps-1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mps-1 kinase inhibitors effectively while minimizing off-target effects. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and clear visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Mps-1 kinase inhibitors, with a focus on identifying and mitigating potential off-target effects.
Q1: My Mps-1 inhibitor is potent in biochemical assays but shows weaker or no effect in my cell-based experiments. What are the possible reasons?
A1: This is a common issue that can arise from several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in many in vitro kinase assays (micromolar range). If the inhibitor is ATP-competitive, its apparent potency in cells will be lower.
-
Drug Efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell.
-
Compound Instability or Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Verify Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to Mps-1 inside the cell.
-
Increase Inhibitor Concentration: Perform a dose-response experiment with a wider concentration range in your cellular assay.
-
Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if the potency of your Mps-1 inhibitor increases.
-
Assess Compound Stability: Use techniques like LC-MS to measure the concentration of your inhibitor in the cell culture supernatant and cell lysate over time.
Q2: I'm observing a phenotype that is not consistent with Mps-1 inhibition, such as unexpected cell cycle arrest or apoptosis. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes are often a sign of off-target activity. Mps-1 inhibitors can inhibit other kinases that regulate different cellular processes. For example:
-
Aurora Kinase Inhibition: Some Mps-1 inhibitors, like Reversine, also inhibit Aurora kinases.[1][2] Inhibition of Aurora B can lead to defects in cytokinesis and endoreduplication, which might be mistaken for a direct Mps-1 phenotype.
-
JNK Inhibition: Inhibitors like SP600125 are known to inhibit JNK kinases in addition to Mps-1.[3][4][5] JNKs are involved in stress responses and apoptosis, and their inhibition could lead to phenotypes independent of Mps-1's role in the spindle assembly checkpoint.
-
CLK2 Inhibition: The dual Mps-1/CLK2 inhibitor CC-671 can affect RNA splicing through its action on CLK2, potentially leading to a wide range of downstream effects.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to the tables below or published kinome scan data to check for known off-targets of your specific inhibitor.
-
Use a Structurally Different Mps-1 Inhibitor: If a different class of Mps-1 inhibitor produces the expected on-target phenotype but not the unexpected one, it's likely the latter was due to an off-target effect of the original compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Mps-1. If the on-target phenotype is rescued but the off-target one persists, this confirms off-target activity.
-
Immunoblotting for Off-Target Pathways: Analyze the phosphorylation status of key substrates of suspected off-target kinases (e.g., phospho-c-Jun for JNK, phospho-Histone H3 for Aurora B).
Q3: My cells are showing high levels of toxicity even at low concentrations of the Mps-1 inhibitor. How can I determine if this is an on-target or off-target effect?
A3: Both potent on-target and off-target activities can lead to toxicity.
-
On-Target Toxicity: Mps-1 is crucial for cell division, and its potent inhibition can lead to mitotic catastrophe and cell death, especially in rapidly dividing cancer cells.
-
Off-Target Toxicity: Inhibition of other essential kinases can also induce cytotoxicity through various mechanisms.
Troubleshooting Steps:
-
Compare with Mps-1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to deplete Mps-1 and observe if the resulting phenotype and toxicity levels are similar to what you see with your inhibitor.
-
Dose-Response Comparison: Compare the IC50 for Mps-1 inhibition in a biochemical assay with the GI50 (50% growth inhibition) in your cell line. A large discrepancy might suggest that off-target effects are contributing to cytotoxicity at lower concentrations.
-
Use a Less Potent Analog: If a structurally related but less potent analog of your inhibitor shows reduced toxicity, it's more likely that the toxicity is linked to the primary pharmacology.
-
Test in Non-Cancerous Cell Lines: Some Mps-1 inhibitors show selectivity for cancer cells over normal cells.[6] If your inhibitor is highly toxic to non-transformed cells, it might indicate off-target effects on essential housekeeping kinases.
Quantitative Data on Mps-1 Inhibitor Selectivity
The following tables summarize the inhibitory activity of various Mps-1 inhibitors against Mps-1 and a selection of common off-target kinases. This data is crucial for selecting the most appropriate inhibitor for your experiments and for interpreting your results.
Table 1: IC50 Values of Mps-1 Inhibitors Against On- and Off-Target Kinases
| Inhibitor | Mps-1 IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference(s) |
| MPI-0479605 | 1.8 - 4 | JNK | 110 | [7][8][9] |
| FER | 590 | [7] | ||
| Reversine | ~6-2800 | Aurora A | 400 | [1][2][10][11][12] |
| Aurora B | 500 | [1][2] | ||
| Aurora C | 400 | [1][2] | ||
| JNK | - | [10] | ||
| SP600125 | Potent | JNK1 | 40 | [3][4][5] |
| JNK2 | 40 | [3][4][5] | ||
| JNK3 | 90 | [3][4][5] | ||
| Aurora A | 60 | [4] | ||
| FLT3 | 90 | [4] | ||
| TRKA | 70 | [4] | ||
| AZ3146 | ~35 | FAK | >40% inhibition at 1µM | [13] |
| JNK1 | >40% inhibition at 1µM | [13] | ||
| JNK2 | >40% inhibition at 1µM | [13] | ||
| Kit | >40% inhibition at 1µM | [13] | ||
| NMS-P715 | 182 | CK2 | <10,000 | [6][14][15][16][17] |
| MELK | <10,000 | [14][15][17] | ||
| NEK6 | <10,000 | [14][15][17] | ||
| CFI-402257 | 1.2 - 1.7 | No significant inhibition of a wide kinase panel | >1,000 | [18][19][20][21][22] |
| BAY 1161909 | <10 | Highly selective | - | [23][24] |
| BAY 1217389 | <10 | Highly selective | - | [23][24] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). This table is intended as a guide. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of Mps-1 kinase inhibitors.
Protocol 1: In Vitro Kinase Assay using ADP-Glo™
This protocol is for determining the IC50 of an inhibitor against Mps-1 or a panel of off-target kinases in a biochemical format.
Materials:
-
Recombinant Mps-1 kinase and substrate (e.g., MBP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Mps-1 inhibitor
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all components of the ADP-Glo™ kit and the kinase/substrate at room temperature.
-
Prepare a 2X kinase/substrate mix in kinase buffer. The final concentration of kinase and substrate will depend on the specific enzyme and should be optimized.
-
Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Prepare a serial dilution of the Mps-1 inhibitor in kinase buffer at 4X the final desired concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X inhibitor dilutions (or vehicle control) to the wells of the assay plate.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
To initiate the reaction, add 10 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that the Mps-1 inhibitor binds to Mps-1 in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mps-1 inhibitor and vehicle (DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Mps-1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the Mps-1 inhibitor at the desired concentration or with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Transfer the supernatants to new tubes and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Mps-1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for Mps-1 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of Mps-1 inhibitors.
Caption: Mps-1 Signaling in the Spindle Assembly Checkpoint.
Caption: Workflow for Troubleshooting Unexpected Phenotypes.
Caption: Simplified JNK Signaling Pathway.
Caption: Key Functions of the Aurora B Kinase Pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webapps.myriad.com [webapps.myriad.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
- 20. CFI-402257 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Scheduling of Mps-1 Inhibitors In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mps-1 inhibitors in vivo.
Troubleshooting Guide
Researchers may encounter several challenges during in vivo studies with Mps-1 inhibitors. This guide provides solutions to common issues.
| Issue | Potential Cause | Recommended Action |
| High Toxicity (e.g., weight loss >20%, gut and bone marrow abnormalities) | The dose of the Mps-1 inhibitor is above the Maximum Tolerated Dose (MTD). | Determine the MTD of your specific inhibitor in the animal model being used. Start with a dose-escalation study to identify the highest dose that does not cause unacceptable side effects.[1][2][3] Consider a lower dose or a different administration schedule. Combining the Mps-1 inhibitor with a lower dose of a synergistic agent, like a taxane, can also help mitigate toxicity.[1][4] |
| Lack of In Vivo Efficacy Despite Potent In Vitro Activity | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).- The dosing schedule is not optimal to maintain therapeutic concentrations at the tumor site.- The tumor model is resistant to Mps-1 inhibition. | - Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.[5][6]- Optimize the dosing schedule based on pharmacokinetic and pharmacodynamic data.[4][7]- Consider a different tumor model or combination therapy to overcome resistance.[8][9] |
| Development of Drug Resistance | Mutations in the Mps-1 kinase domain (e.g., C604Y or C604W) can reduce inhibitor binding.[10][11][12] | - Sequence the Mps-1 kinase domain in resistant tumors to identify potential mutations.- If resistance mutations are found, consider switching to an Mps-1 inhibitor with a different binding mode that is not affected by the mutation.[11][13][12]- Combination therapy may also help to prevent or overcome resistance.[4] |
| Variable Tumor Response within a Treatment Group | Heterogeneity in the tumor microenvironment or intrinsic differences in the tumors' reliance on the Spindle Assembly Checkpoint (SAC).[9] | - Increase the number of animals per group to ensure statistical power.- Analyze individual tumor responses and correlate with biomarkers if possible.- Refine the tumor model to be more homogeneous. |
| Neutropenia | Mps-1 inhibitors can affect rapidly dividing cells, including hematopoietic progenitors.[7] | - Monitor complete blood counts regularly throughout the study.- Adjust the dose or schedule if severe neutropenia is observed.- Consider co-administration of supportive care agents like growth factors, if appropriate for the study design. |
Frequently Asked Questions (FAQs)
1. Why should I consider combination therapy with Mps-1 inhibitors?
Combining Mps-1 inhibitors with other anticancer agents, particularly taxanes like paclitaxel or docetaxel, can offer synergistic effects.[1][4][14] This approach can allow for the use of lower, less toxic doses of each agent while achieving enhanced tumor cell killing.[1][4] The combination has been shown to increase chromosome segregation errors and cell death in preclinical models.[14][15]
2. What is the mechanism of action of Mps-1 inhibitors in vivo?
Mps-1 is a key kinase that regulates the Spindle Assembly Checkpoint (SAC), a critical cellular process that ensures accurate chromosome segregation during mitosis.[8][14][16] Mps-1 inhibitors block this checkpoint, causing cells to exit mitosis prematurely with misaligned chromosomes.[4][16][17] This leads to gross aneuploidy, mitotic catastrophe, and ultimately, apoptotic cell death.[7][8][15][18]
3. How do I determine the optimal dose and schedule for my Mps-1 inhibitor?
The optimal dose and schedule should be determined through a combination of Maximum Tolerated Dose (MTD) studies, pharmacokinetic (PK) analysis, and pharmacodynamic (PD) studies.[1][5][19][7] MTD studies will establish the highest safe dose, while PK/PD studies will inform the dosing frequency required to maintain effective drug concentrations at the tumor site and achieve the desired biological effect (i.e., Mps-1 inhibition).[1][19][7]
4. What are the expected toxicities of Mps-1 inhibitors in vivo?
The most common toxicities associated with Mps-1 inhibitors are related to their effect on rapidly dividing healthy tissues, such as the gastrointestinal tract and bone marrow.[1] This can manifest as weight loss, diarrhea, and myelosuppression (e.g., neutropenia).[1][7]
5. Are there any biomarkers that can predict the response to Mps-1 inhibitors?
Overexpression of Mps-1 in tumors is a primary biomarker of interest, as it may indicate a dependency on the SAC.[8][10] The balance of pro- and anti-apoptotic proteins of the Bcl-2 family may also influence sensitivity to Mps-1 inhibitor-induced apoptosis.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for several Mps-1 inhibitors from preclinical studies.
Table 1: In Vitro Potency of Selected Mps-1 Inhibitors
| Inhibitor | IC50 | Cell Lines Tested | Reference(s) |
| MPI-0479605 | 1.8 nM | HCT-116 | [7] |
| Mps1-IN-1 | 367 nM | - | [17] |
| Mps1-IN-2 | 145 nM | - | [17] |
| Mps-BAY1 | 1-10 nM | Human MPS1 | [8][16] |
| Mps-BAY2a | 1-10 nM | Human MPS1 | [8][16] |
| Mps-BAY2b | 1-10 nM | Human MPS1 | [8][16] |
| NTRC 0066-0 | Low nM range | GBM cell lines | [9] |
| Cpd-5 | 9.2 ± 1.6 nM | Mps1 kinase domain | [11][13] |
| NMS-P715 | 139 ± 16 nM | Mps1 kinase domain | [11][13] |
Table 2: In Vivo Dosage and Scheduling of Mps-1 Inhibitors in Mouse Models
| Inhibitor | Dose | Dosing Schedule | Mouse Model | Reference(s) | | :--- | :--- | :--- | :--- | | Cpd-5 | 10 mg/kg (MTD) | - | FVB/NrJ wild-type |[1] | | MPI-0479605 | 30 mg/kg | Daily | HCT-116 xenograft |[7] | | MPI-0479605 | 150 mg/kg | Every 4 days | HCT-116 xenograft |[7] | | Mps-BAY2b | 30 mg/kg | p.o. twice daily for 2 days (in combo) | HeLa-Matu xenograft |[15] | | NTRC 0066-0 | 20 mg/kg | q.2d.x11d | Orthotopic GBM |[9] |
Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study Protocol
This protocol outlines a general procedure for determining the MTD of an Mps-1 inhibitor in mice.
-
Animal Model: Use a relevant mouse strain (e.g., FVB/NrJ, athymic nude).[1]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and at least 3-4 dose levels of the Mps-1 inhibitor). A group size of 3-5 animals is typical for an initial MTD study.
-
Dose Selection: Start with a low dose and escalate in subsequent groups. Doses can be estimated from in vitro IC50 values, but significant adjustments are often necessary.
-
Drug Administration: Administer the inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.[2][3]
-
Endpoint: The primary endpoint is typically a predefined level of weight loss (e.g., 10-20%) or other signs of severe toxicity.[1][2][3] The MTD is the highest dose that does not produce these effects.[2]
-
Data Analysis: Record and analyze body weight changes and clinical observations for each dose group.
2. Xenograft Tumor Model Protocol for Efficacy Studies
This protocol provides a general framework for assessing the antitumor efficacy of Mps-1 inhibitors in a xenograft mouse model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116, HeLa-Matu) under sterile conditions.[7][15][20]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a small volume of media or Matrigel) into the flank of immunocompromised mice (e.g., athymic nu/nu).[15][20]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week.[15][20]
-
Randomization and Treatment: When tumors reach the desired size, randomize the animals into treatment groups (e.g., vehicle, Mps-1 inhibitor alone, combination therapy).[20]
-
Drug Administration: Administer the treatments according to the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and animal well-being. The primary efficacy endpoint is often tumor growth inhibition or regression.[7][15]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as Mps-1 inhibition (e.g., by measuring phosphorylation of downstream targets like histone H3).[19][8]
Visualizations
Caption: Mps-1 signaling pathway and the effect of its inhibition.
Caption: Experimental workflow for in vivo optimization of Mps-1 inhibitors.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of drug pharmacokinetics within tumor tissue in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
Navigating Mps-1 Inhibitor Insolubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of Monopolar spindle 1 (Mps-1) kinase inhibitors in oncology is a burgeoning field of research. However, a significant hurdle in preclinical studies is the poor aqueous solubility of many of these small molecule inhibitors. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mps-1 inhibitors in aqueous solutions for in vitro and cell-based assays.
Troubleshooting Guide: Overcoming Mps-1 Inhibitor Insolubility
Researchers often encounter precipitation of Mps-1 inhibitors when transitioning from a concentrated DMSO stock to an aqueous-based assay buffer or cell culture medium. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.
Initial Assessment and General Recommendations
Before attempting advanced solubilization techniques, ensure proper handling and storage of the inhibitor.
-
Freshly Prepare Solutions: Whenever possible, prepare aqueous solutions of the inhibitor fresh for each experiment.
-
Quality of Solvents: Use high-purity, anhydrous DMSO for stock solutions and sterile, nuclease-free water or buffer for aqueous dilutions.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound and affect solubility.
Step-by-Step Troubleshooting Workflow
This workflow provides a logical progression of steps to address insolubility.
Caption: A stepwise workflow for troubleshooting Mps-1 inhibitor insolubility.
Quantitative Data on Common Mps-1 Inhibitors
The following tables summarize the solubility of several widely used Mps-1 inhibitors in various solvents. This data can guide the initial selection of a suitable solvent system.
Table 1: Solubility of Mps-1 Inhibitors
| Inhibitor | Molecular Weight | DMSO | Ethanol | Water/Aqueous Buffer |
| Mps1-IN-1 | 535.7 g/mol | 30 mg/mL[1] | - | 0.1 mg/mL in PBS (pH 7.2) with 10% DMF[1] |
| Mps1-IN-1 dihydrochloride | 608.58 g/mol | 100 mM[2] | - | 100 mM[2] |
| AZ3146 | 452.55 g/mol | 5 mg/mL, 100 mg/mL[3], 0.3 mg/mL[4] | 15.3 mg/mL[3], 2 mg/mL[4] | Insoluble |
| BAY 1161909 (Empesertib) | 559.6 g/mol | ≥10 mg/mL[5], 100 mg/mL[6] | 0.1-1 mg/mL (Slightly Soluble)[5] | Insoluble[6] |
| BAY 1217389 | - | 100 mg/mL[7] | 8 mg/mL[7] | Insoluble[7] |
| Mps1-IN-3 | 537.6 g/mol | 0.1-1 mg/mL (Slightly soluble)[8] | - | - |
| MPI-0479605 | - | 62 mg/mL[9] | 2 mg/mL[9] | Insoluble[9] |
Note: Solubility can vary between batches and is dependent on temperature and pH.
Experimental Protocols for Solubilization
Below are detailed protocols for preparing aqueous solutions of specific Mps-1 inhibitors, adapted from manufacturer datasheets and publications.
Protocol 1: Preparation of BAY 1161909 for In Vivo Studies
This protocol is designed to create a clear solution for administration.
-
Prepare a stock solution of BAY 1161909 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents in order, vortexing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[10]
Protocol 2: Preparation of AZ3146 for Cellular Assays
This protocol is suitable for preparing working solutions for cell culture experiments.
-
Prepare a stock solution of AZ3146 in fresh, anhydrous DMSO (e.g., 8 mg/mL).
-
To prepare a 1 mL working solution, add the following to a sterile microfuge tube:
-
50 µL of the 8 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
500 µL of sterile ddH₂O.
-
-
This mixture should be prepared fresh and used immediately for optimal results.[11]
Frequently Asked Questions (FAQs)
Q1: My Mps-1 inhibitor precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue. Here are a few things to try:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and also promote precipitation of hydrophobic compounds.
-
Use a pre-warmed medium: Adding the inhibitor to a medium that is at 37°C can sometimes improve solubility.
-
Employ a serial dilution: Instead of adding the concentrated DMSO stock directly to the large volume of medium, perform a serial dilution in the medium.
-
Try a different formulation: Consider using a formulation with co-solvents and surfactants as described in the protocols above, ensuring the final concentrations of these excipients are not toxic to your cells.
Q2: Can I use sonication to dissolve my Mps-1 inhibitor?
A2: Yes, sonication in a water bath can be a useful technique to break up aggregates and aid in dissolution.[3] However, be mindful of the potential for compound degradation with excessive sonication. Use short bursts of sonication and keep the sample cool.
Q3: Are there any general-purpose solubilizing agents I can use?
A3: Yes, several agents can be used to improve the solubility of poorly soluble drugs.[5] These include:
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of nonpolar compounds.[2]
-
Surfactants: Non-ionic surfactants like Tween-80 and Triton X-100 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs. Captisol® (a modified β-cyclodextrin) is a common choice.[10]
Q4: How does pH affect the solubility of Mps-1 inhibitors?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. Many kinase inhibitors are weak bases. For these compounds, solubility can often be increased by lowering the pH of the aqueous buffer. Conversely, for acidic compounds, increasing the pH can improve solubility. It is important to consider the experimental context, as significant pH changes can affect cellular processes and enzyme activity.
Mps-1 Signaling Pathway and Experimental Context
Understanding the role of Mps-1 in cell cycle regulation is crucial for interpreting experimental results. Mps-1 is a key component of the Spindle Assembly Checkpoint (SAC), a critical control mechanism that ensures proper chromosome segregation during mitosis.
Caption: Simplified Mps-1 signaling pathway in the Spindle Assembly Checkpoint.
By inhibiting Mps-1, researchers can override the SAC, leading to premature anaphase entry and chromosome missegregation, which can ultimately induce cell death in cancer cells. The insolubility of Mps-1 inhibitors directly impacts the ability to achieve the necessary concentrations to elicit these biological effects in an experimental setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mps1-IN-1 dihydrochloride | TT: R&D Systems [rndsystems.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
addressing toxicity issues with Mps-1 inhibitor combination therapies
Technical Support Center: MPS-1 Inhibitor Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monopolar Spindle 1 (MPS-1) inhibitor combination therapies. The focus is on addressing and mitigating toxicity issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergistic toxicity between MPS-1 inhibitors and taxanes?
A1: The synergistic toxicity arises from the conflicting effects these two drug classes have on mitosis. Taxanes (e.g., paclitaxel, docetaxel) stabilize microtubules, which activates the Spindle Assembly Checkpoint (SAC), causing cells to arrest in mitosis.[1] MPS-1 is a key kinase that activates the SAC.[2][3] By inhibiting MPS-1, the SAC is abrogated, forcing cells to exit mitosis prematurely despite the presence of improperly attached chromosomes caused by the taxane.[2] This leads to severe chromosome missegregation, gross aneuploidy, and ultimately, cell death through mitotic catastrophe.[1]
Q2: What are the most common dose-limiting toxicities observed with MPS-1 inhibitor combinations in pre-clinical and clinical studies?
A2: The primary dose-limiting toxicity for MPS-1 inhibitors, particularly when combined with agents like paclitaxel, is hematological.[4][5] Specifically, severe neutropenia (a significant drop in neutrophils, a type of white blood cell) is a major concern.[4][6] This is because both MPS-1 inhibitors and many combination partners (like taxanes) target rapidly dividing cells, which include hematopoietic progenitor cells in the bone marrow.[7][5] Other common toxicities include nausea, fatigue, and diarrhea.[4]
Q3: My cells are arresting in mitosis but not undergoing apoptosis after treatment with an MPS-1 inhibitor and a microtubule agent. What could be the reason?
A3: This phenomenon, known as "mitotic slippage," can occur. Instead of dying during mitotic arrest, cells may exit mitosis without proper cell division, becoming polyploid (containing more than two sets of chromosomes).[8][9] Several factors could contribute:
-
Insufficient Drug Concentration: The concentrations of one or both drugs may not be high enough to induce catastrophic levels of aneuploidy required for cell death.
-
Cell Line-Specific Resistance: Some cancer cells have a higher tolerance for aneuploidy.
-
Intact Post-Mitotic Checkpoint: In cells with functional p53, a post-mitotic checkpoint can be activated, leading to cell cycle arrest in a G1-like state rather than immediate apoptosis.[6]
-
Timing of Observation: Apoptosis may occur later, following one or more rounds of abortive cell cycles.
Q4: How can I distinguish between on-target synergistic toxicity and off-target effects of my MPS-1 inhibitor?
A4: This is a critical experimental question. Here are a few strategies:
-
Use Multiple Inhibitors: Employ MPS-1 inhibitors from different chemical classes.[10] If the observed synergistic toxicity is consistent across different inhibitors, it is more likely to be an on-target effect.[2]
-
RNAi Knockdown: Compare the combination therapy results with experiments where MPS-1 is depleted using siRNA or shRNA. A similar synergistic outcome strongly suggests an on-target effect.[9][11]
-
Rescue Experiments: If available, use a version of MPS-1 that has been mutated to be resistant to the inhibitor. Expressing this resistant MPS-1 in your cells should rescue them from the synergistic toxicity.[2]
-
Kinase Profiling: Check the selectivity profile of your specific inhibitor. Some MPS-1 inhibitors have known off-target activity against other kinases like PLK1, ALK, or JNK1/2, which could contribute to the observed phenotype.[2][12]
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when assessing the toxicity of MPS-1 inhibitor combinations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background/non-specific cell death in apoptosis assays (e.g., Annexin V/PI). | 1. Harsh Cell Handling: Over-trypsinization or excessive pipetting can damage cell membranes, leading to false positives.[13] 2. EDTA Interference: Annexin V binding is calcium-dependent. EDTA in dissociation buffers chelates Ca2+, inhibiting the staining.[13] 3. Reagent Issues: The TUNEL TdT enzyme or Annexin V reagent may be too concentrated or the incubation time too long.[14][15] 4. Autofluorescence: Some compounds or cell types exhibit natural fluorescence.[16] | 1. Use a gentle, non-enzymatic cell dissociation method or a short incubation with trypsin. Handle cells gently. 2. Use an EDTA-free dissociation buffer. Wash cells with a calcium-containing binding buffer before staining.[13] 3. Titrate your reagents to determine the optimal concentration and incubation time. Include positive and negative controls.[14][15] 4. Run an unstained control to assess autofluorescence. If your cells express fluorescent proteins (e.g., GFP), choose an Annexin V conjugate with a non-overlapping emission spectrum (e.g., APC or PE).[13][16] |
| Inconsistent synergy scores between experiments. | 1. Variable Cell Health/Density: Cells that are unhealthy, over-confluent, or in different growth phases can respond differently to drugs.[13] 2. Inaccurate Drug Concentrations: Errors in serial dilutions or degradation of drug stocks. 3. Assay Timing: The timing of the endpoint measurement can significantly impact the observed synergy. | 1. Use cells in the logarithmic growth phase and maintain consistent seeding densities. Regularly check for mycoplasma contamination.[17] 2. Prepare fresh drug dilutions from validated stocks for each experiment. Store stocks appropriately. 3. Perform a time-course experiment to identify the optimal time point for assessing synergy. |
| Observed antagonism instead of expected synergy. | 1. Drug Scheduling: The order and timing of drug addition can be critical. 2. Cell Cycle Synchronization: The cell cycle state at the time of treatment can influence the outcome. 3. Incorrect Synergy Model: The mathematical model used (e.g., Bliss, Loewe, HSA) may not be appropriate for the mechanism of interaction.[18] | 1. Test different schedules (e.g., A then B, B then A, A and B concurrently). 2. Consider synchronizing cells before treatment to reduce variability related to the cell cycle. 3. Use software like SynergyFinder, which can calculate synergy scores using multiple models and help identify the most suitable one.[18][19] |
| High toxicity in animal models, preventing therapeutic window assessment. | 1. Overlapping Toxicities: Both the MPS-1 inhibitor and the combination agent likely target proliferating normal tissues (e.g., bone marrow, gut).[7] 2. Dosing Schedule: The frequency and duration of dosing may be too intense. | 1. This is a known challenge. The therapeutic window for this combination may be narrow or non-existent.[4] 2. Experiment with intermittent dosing schedules, for example, dosing the MPS-1 inhibitor for 2 days on, 5 days off, which has been explored in clinical trials.[4] |
Data Presentation: Efficacy & Synergy
The following table summarizes representative data on the synergistic effects of combining MPS-1 inhibitors with taxanes. IC50 values represent the drug concentration required to inhibit cell proliferation by 50%. A lower IC50 in the combination treatment indicates increased sensitivity.
| Cell Line | MPS-1 Inhibitor | Combination Agent | IC50 of Combination Agent (Alone) | IC50 of Combination Agent (with MPS-1 Inhibitor) | Fold Reduction in IC50 | Reference |
| KB1P-B11 (BRCA1-/-;TP53-/-) | Cpd-5 | Paclitaxel | ~10 nM | ~2 nM | ~5-fold | |
| KB1P-B11 (BRCA1-/-;TP53-/-) | BAY-1217389 | Paclitaxel | ~10 nM | ~3 nM | ~3.3-fold | |
| HCT 116 (Colon Cancer) | Mps-BAY1 (100 nM) | Paclitaxel | >2 nM | <1 nM | >2-fold | [8][9] |
| HCT 116 (Colon Cancer) | Mps-BAY2a (100 nM) | Paclitaxel | >2 nM | <1 nM | >2-fold | [8][9] |
Experimental Protocols
Protocol 1: Assessing Synergy using Cell Viability Assays
This protocol outlines a general method for determining the synergistic interaction between an MPS-1 inhibitor and a combination agent using a cell viability assay (e.g., CellTiter-Glo®, MTS).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix. Serially dilute the MPS-1 inhibitor along the y-axis of the plate and the combination agent along the x-axis. Include wells for single-agent treatments and untreated controls.
-
Treatment: Treat the cells with the drug combinations and single agents.
-
Incubation: Incubate the plate for a predetermined duration (typically 48-72 hours).
-
Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated controls.
-
Input the dose-response matrix data into a synergy analysis software (e.g., SynergyFinder, Combenefit).[18][19]
-
Calculate synergy scores using established models like Loewe Additivity, Bliss Independence, or Highest Single Agent (HSA).[18][20] A score greater than zero typically indicates synergy.
-
Protocol 2: Analysis of Mitotic Arrest and Apoptosis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle and the identification of apoptotic cells.
-
Treatment: Treat cells grown in 6-well plates with the MPS-1 inhibitor, combination agent, single agents, and a vehicle control for the desired time.
-
Cell Collection: Harvest both adherent and floating cells to ensure apoptotic cells are included.[13] Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
For simultaneous apoptosis analysis, use an Annexin V and PI staining kit on non-fixed cells according to the manufacturer's protocol.[16]
-
-
Flow Cytometry: Acquire data on a flow cytometer. For cell cycle analysis, use the DNA dye signal to determine the percentage of cells in G1, S, and G2/M phases (cells in G2/M will have twice the DNA content of G1 cells). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. For apoptosis analysis, distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[16]
Visualizations: Pathways and Workflows
Signaling Pathway: MPS-1 in the Spindle Assembly Checkpoint (SAC)
Caption: Role of MPS-1 in the Spindle Assembly Checkpoint and points of therapeutic intervention.
Experimental Workflow: Synergy Assessment
Caption: Workflow for assessing the synergy and toxicity of combination therapies.
Logic Diagram: Troubleshooting High Background in Apoptosis Assay
Caption: Troubleshooting logic for high background signal in apoptosis assays.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. arcegen.com [arcegen.com]
- 16. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 17. antbioinc.com [antbioinc.com]
- 18. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SynToxProfiler: An interactive analysis of drug combination synergy, toxicity and efficacy | PLOS Computational Biology [journals.plos.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Mps-1 Kinase Activity Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing Mps-1 (Monopolar spindle 1) kinase activity assays. Mps-1, also known as Threonine and Tyrosine kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its role in phosphorylating downstream targets to prevent premature anaphase makes it a key area of study in cell cycle regulation and a target for cancer therapy.[1][3]
Troubleshooting Guides
This section addresses common problems encountered during Mps-1 activity assays, providing potential causes and solutions in a structured format.
| Problem | Potential Cause | Suggested Solution |
| No or Low Kinase Activity | Inactive Mps-1 enzyme | Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles.[4] Test enzyme activity with a known positive control substrate. |
| Incorrect buffer composition | Verify the pH and components of the kinase reaction buffer. A typical buffer includes Tris-HCl, MgCl₂, DTT, and a serine/threonine phosphatase inhibitor. | |
| Suboptimal ATP concentration | The ATP concentration should be optimized for the specific assay. For competitive inhibitor screening, an ATP concentration close to the Km is often used.[5] | |
| Substrate issue | Confirm the integrity and concentration of the substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide).[4][6] | |
| High Background Signal | Autophosphorylation of Mps-1 | Run a control reaction without the substrate to quantify the level of Mps-1 autophosphorylation.[7] If high, consider optimizing the enzyme concentration or reaction time. |
| Contaminating kinase activity | If using cell lysates as the enzyme source, immunoprecipitate Mps-1 to isolate its activity from other kinases. | |
| Non-specific antibody binding (for ELISA/Western blot-based assays) | Increase the number of washing steps and/or the concentration of detergent (e.g., Tween-20) in the wash buffer. Include a blocking step with BSA or non-fat milk. | |
| Inconsistent Results (High Variability) | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and ATP. |
| Temperature fluctuations | Maintain a constant and optimal temperature during the kinase reaction. A 30°C incubator is commonly used.[4] | |
| Reagent degradation | Prepare fresh buffers and aliquot ATP and DTT solutions to avoid degradation from repeated freeze-thaw cycles. | |
| Difficulty in Detecting Phosphorylated Substrate | Insufficient antibody affinity/specificity | Use a high-quality phospho-specific antibody validated for the specific phosphorylation site on your substrate. |
| Low signal-to-noise ratio in detection method | For fluorescence-based assays, check for interference from fluorescent compounds.[8] For luminescence-based assays like ADP-Glo™, ensure reagents are fresh and the luminometer is properly calibrated.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Mps-1 kinase?
A1: Mps-1 is a dual-specificity protein kinase (phosphorylating both serine/threonine and tyrosine residues) that plays a central role in the spindle assembly checkpoint (SAC).[1][2] Its primary function is to sense when kinetochores are not properly attached to microtubules of the mitotic spindle and to initiate a signaling cascade that prevents the cell from entering anaphase until all chromosomes are correctly aligned.[10]
Q2: How does Mps-1 initiate the spindle assembly checkpoint signaling pathway?
A2: Mps-1 acts at the top of the SAC signaling pathway.[10] Upon detecting unattached kinetochores, Mps-1 phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105).[11][12] This phosphorylation creates docking sites for other checkpoint proteins, such as Bub1, Bub3, and Mad1, leading to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[11][12]
Q3: What are common substrates used in in vitro Mps-1 kinase assays?
A3: A common generic substrate for in vitro Mps-1 kinase assays is Myelin Basic Protein (MBP).[4][6] For more specific assays, researchers use recombinant proteins or peptides corresponding to known Mps-1 substrates, such as KNL1.[6]
Q4: What are the key components of an Mps-1 kinase assay reaction?
A4: A typical in vitro Mps-1 kinase assay includes the purified Mps-1 enzyme, a substrate (e.g., MBP), ATP as the phosphate donor, and a kinase reaction buffer. The buffer usually contains a buffering agent (e.g., Tris-HCl or MOPS), MgCl₂ as a cofactor, and DTT to maintain a reducing environment.[4][13]
Q5: How can I measure the output of my Mps-1 kinase assay?
A5: There are several methods to measure kinase activity. Radiometric assays use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[5] Non-radioactive methods include luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced, and fluorescence-based assays.[9] You can also use Western blotting or ELISA with a phospho-specific antibody that recognizes the phosphorylated substrate.[14]
Q6: I am screening for Mps-1 inhibitors. What should I consider when setting up my assay?
A6: When screening for inhibitors, it's crucial to use an ATP concentration that is close to the Michaelis-Menten constant (Km) of Mps-1 for ATP. This ensures that you can effectively identify ATP-competitive inhibitors.[5] Include appropriate controls, such as a "no inhibitor" positive control and a "no enzyme" blank.[4] The final concentration of the solvent for your inhibitor (e.g., DMSO) should be kept low (typically ≤1%) to avoid affecting enzyme activity.[2][4]
Data Presentation
Table 1: Typical Reaction Conditions for an In Vitro Mps-1 Kinase Assay
| Component | Typical Concentration/Amount | Notes |
| Recombinant Mps-1/TTK | 10-50 ng | Optimal amount may vary by lot and activity. |
| Substrate (e.g., MBP) | 1-5 µg | Concentration should be optimized based on the Km for the substrate. |
| ATP | 10-100 µM | For inhibitor screening, use a concentration near the Km of ATP. |
| 5x Kinase Buffer | 1x final concentration | Typically contains Tris-HCl or MOPS, MgCl₂, DTT, EGTA. |
| DTT | 1-10 mM | Should be added fresh to the buffer. |
| Total Reaction Volume | 25-50 µL | |
| Incubation Temperature | 30°C | |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction. |
Table 2: Comparison of Mps-1 Kinase Assay Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures incorporation of [γ-³²P]ATP into the substrate. | Highly sensitive and direct measurement.[5] Considered a "gold standard".[15] | Requires handling of radioactive materials and specialized disposal. |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced, which is converted to a light signal. | High-throughput, non-radioactive, sensitive. | Indirect measurement; susceptible to inhibitors of the coupling enzyme (luciferase).[8] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, suitable for HTS. | Requires a fluorescently labeled substrate; can have interference from fluorescent compounds.[1] |
| ELISA / Western Blot | Uses a phospho-specific antibody to detect the phosphorylated substrate. | High specificity. | Can be low-throughput and requires multiple wash steps.[14] Antibody development can be challenging.[14] |
Experimental Protocols
Protocol 1: In Vitro Mps-1 Kinase Assay using MBP as a Substrate (ADP-Glo™ Detection)
This protocol is adapted for a 96-well format and is suitable for screening Mps-1 inhibitors.
Materials:
-
Recombinant human Mps-1 (TTK) enzyme
-
Myelin Basic Protein (MBP)
-
ATP
-
5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA)
-
DTT (1 M stock)
-
Test inhibitors dissolved in DMSO
-
Nuclease-free water
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer with DTT: Prepare the required volume of 1x Kinase Buffer from the 5x stock. Add DTT to a final concentration of 1-2 mM. Keep on ice.
-
Prepare Reagent Mix: In a single tube, prepare a master mix containing 1x Kinase Buffer, Mps-1 enzyme (e.g., 2 ng/µL), and MBP (e.g., 0.2 µg/µL).
-
Dispense Inhibitors: Add 2.5 µL of your test inhibitor diluted in 1x Kinase Buffer to the appropriate wells. For positive controls (no inhibition), add 2.5 µL of 1x Kinase Buffer with the same percentage of DMSO as the inhibitor wells. For the "blank" or "no enzyme" control, add 2.5 µL of the buffer/DMSO mix.
-
Add Enzyme/Substrate Mix: Add 12.5 µL of the Reagent Mix to all wells except the "blank". To the "blank" wells, add 12.5 µL of a mix containing only 1x Kinase Buffer and MBP.
-
Start the Reaction: Add 10 µL of ATP solution (e.g., 25 µM in 1x Kinase Buffer) to all wells to initiate the kinase reaction. The final volume is 25 µL.
-
Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus to the Mps-1 kinase activity.
Mandatory Visualizations
Caption: Mps-1 signaling pathway at an unattached kinetochore.
Caption: General workflow for an in vitro Mps-1 kinase activity assay.
References
- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
dealing with compensatory signaling pathways upon Mps-1 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mps-1 inhibitors. It is designed to address specific issues that may be encountered during experiments and to provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Mps-1 and what is its role in the cell cycle?
Monopolar spindle 1 (Mps-1), also known as TTK, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is a surveillance mechanism that ensures the proper segregation of chromosomes during mitosis by preventing the premature separation of sister chromatids. Mps-1 is a key upstream regulator of the SAC, and its inhibition leads to a failure of this checkpoint, resulting in chromosome missegregation and often, cell death.
Q2: What is the expected phenotype of Mps-1 inhibition?
Inhibition of Mps-1 typically leads to a bypass of the mitotic checkpoint, even in the presence of microtubule-depolymerizing agents. This results in premature anaphase entry, chromosome missegregation, and the formation of micronuclei. Ultimately, this "mitotic catastrophe" can lead to apoptosis or polyploidy.
Q3: Are there known off-target effects of Mps-1 inhibitors?
Some small molecule inhibitors of Mps-1 have been reported to have off-target effects on other kinases. For example, reversine has been shown to also inhibit Aurora B kinase. It is crucial to use highly selective inhibitors and to validate findings with multiple inhibitors of different chemical classes to rule out off-target effects.
Q4: What are the known mechanisms of resistance to Mps-1 inhibitors?
The primary mechanism of acquired resistance to Mps-1 inhibitors is the development of point mutations within the ATP-binding pocket of the Mps-1 kinase domain. These mutations can reduce the binding affinity of the inhibitor without significantly affecting the kinase's catalytic activity.
Troubleshooting Guides
Problem 1: Reduced efficacy or acquired resistance to an Mps-1 inhibitor.
Possible Cause: Point mutations in the Mps-1 kinase domain.
Suggested Solution:
-
Sequence the Mps-1 kinase domain: Isolate genomic DNA or RNA from resistant cell lines and sequence the Mps-1 kinase domain to identify potential mutations. Common resistance-conferring mutations have been reported.
-
Test alternative inhibitors: If a mutation is identified, it may confer resistance to a specific class of inhibitors. Test inhibitors with different chemical scaffolds that may still be effective against the mutant Mps-1.
-
Investigate compensatory pathways: Even without mutations in Mps-1, resistance can emerge through the upregulation of parallel signaling pathways that compensate for Mps-1 inhibition.
Problem 2: Unexpected mitotic arrest or altered kinetics upon Mps-1 inhibition.
Possible Cause: Off-target effects or complex interplay with other mitotic kinases.
Suggested Solution:
-
Validate with a second inhibitor: Use an Mps-1 inhibitor with a different chemical structure to confirm that the observed phenotype is due to on-target inhibition of Mps-1.
-
Examine the activity of other key mitotic kinases: The activity of kinases such as Aurora B and Plk1 is closely intertwined with Mps-1. Inhibition of Mps-1 can affect the localization and activity of these kinases. Assess the phosphorylation status of Aurora B and Plk1 substrates by Western blot to determine if these pathways are altered.
Investigating Compensatory Signaling Pathways
While direct upregulation of specific pathways as a compensatory mechanism to Mps-1 inhibition is an area of ongoing research, the close functional relationships between Mps-1 and other key mitotic regulators, particularly Aurora B and PLK1, make them prime candidates for investigation.
-
Aurora B Kinase: Mps-1 is known to promote the centromeric accumulation and activation of Aurora B. Therefore, a potential compensatory response to Mps-1 inhibition could involve the hyperactivation of the Aurora B pathway through Mps-1 independent mechanisms.
-
Polo-like Kinase 1 (PLK1): PLK1 and Mps-1 cooperatively regulate the spindle assembly checkpoint. It is plausible that in the absence of Mps-1 activity, cells may upregulate PLK1 activity to partially compensate for the loss of SAC signaling.
To investigate these potential compensatory mechanisms, we recommend a combination of Western blotting to assess the phosphorylation status of key downstream targets of Aurora B and PLK1, and co-immunoprecipitation to determine if protein-protein interactions within these pathways are altered.
Data Presentation
Table 1: IC50 Values of Common Mps-1 Inhibitors
| Inhibitor | Wild-Type Mps-1 IC50 (nM) | C604Y Mutant Mps-1 IC50 (nM) | C604W Mutant Mps-1 IC50 (nM) | Reference |
| Reversine | ~50 | Not significantly different | Not significantly different | |
| NMS-P715 | 139 | 3016 | 900 | |
| Cpd-5 | 9.2 | 170 | 19 |
Mandatory Visualizations
Caption: Mps-1 signaling pathway in the spindle assembly checkpoint.
Technical Support Center: Enhancing the Oral Bioavailability of Mps-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common challenges encountered when enhancing the oral bioavailability of Mps-1 (Monopolar spindle 1) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Aqueous Solubility of Mps-1 Inhibitor | - Intrinsic physicochemical properties of the compound (e.g., high lipophilicity, crystalline structure).- Incorrect pH of the dissolution medium. | - Characterize Physicochemical Properties: Determine the pKa, logP, and crystal form of your inhibitor.- pH-Dependent Solubility Profile: Assess solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).- Formulation Strategies: Consider particle size reduction (micronization, nanocrystals), amorphous solid dispersions, or complexation with cyclodextrins.[1] |
| Poor Permeability Across Caco-2 Monolayers | - High molecular weight or polarity of the inhibitor.- The compound is a substrate for efflux transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)). | - Assess Efflux Ratio: Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.- Use of Efflux Inhibitors: Co-incubate the Mps-1 inhibitor with known P-gp or BCRP inhibitors (e.g., verapamil, elacridar) in the Caco-2 assay to confirm transporter involvement.- Structural Modification: If feasible, modify the chemical structure to reduce recognition by efflux transporters. |
| High First-Pass Metabolism | - Extensive metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and/or liver. | - In Vitro Metabolic Stability: Assess the metabolic stability of the inhibitor in liver microsomes and S9 fractions.- Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the enzymes responsible.- Co-administration with Inhibitors: In preclinical models, co-administer with a CYP3A4 inhibitor (e.g., ritonavir) to assess the impact on bioavailability.[2] - Prodrug Approach: Design a prodrug that masks the metabolically liable site and releases the active inhibitor in systemic circulation. |
| High Variability in In Vivo Pharmacokinetic Data | - Poor formulation performance leading to variable dissolution.- Food effects.- Genetic polymorphism in metabolizing enzymes or transporters in the animal model. | - Optimize Formulation: Develop a robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion, to ensure consistent dissolution.[3][4] - Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect.- Use of Inbred Strains: Employ well-characterized inbred animal strains to minimize genetic variability. |
| Low Oral Bioavailability Despite Good Solubility and Permeability | - Pre-systemic degradation in the gastrointestinal tract (e.g., acidic or enzymatic degradation).- Biliary excretion. | - Stability in Simulated Gastric and Intestinal Fluids: Evaluate the stability of the inhibitor in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).- Enteric Coating: For acid-labile compounds, consider an enteric-coated formulation to protect the drug in the stomach.- Biliary Excretion Studies: In animal models, cannulate the bile duct to quantify the extent of biliary excretion. |
Frequently Asked Questions (FAQs)
A curated list of common questions and answers to guide your research.
1. What are the primary challenges affecting the oral bioavailability of Mps-1 inhibitors?
Mps-1 inhibitors, like many kinase inhibitors, often exhibit poor oral bioavailability due to a combination of factors including low aqueous solubility, high first-pass metabolism in the liver and gut wall, and being substrates for efflux transporters such as P-glycoprotein (P-gp).[5]
2. How can I improve the solubility of my Mps-1 inhibitor?
Several formulation strategies can be employed.[1] These include:
-
Particle Size Reduction: Micronization and nanomilling increase the surface area for dissolution. Nanocrystal technology is a promising approach.[6][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution rate.[9][10][11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[12][13]
3. How do I determine if my Mps-1 inhibitor is a substrate of an efflux transporter?
The most common in vitro method is the bi-directional Caco-2 permeability assay. By measuring the transport of the compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 is indicative of active efflux.
4. What is the "food effect" and how can it impact my in vivo studies?
The food effect refers to the alteration in drug bioavailability when administered with food. For poorly soluble, lipophilic drugs, administration with a high-fat meal can sometimes increase bioavailability by stimulating bile secretion, which aids in drug solubilization. Conversely, food can also delay gastric emptying and drug absorption. It is crucial to assess the pharmacokinetic profile in both fed and fasted states.
5. What are some orally bioavailable Mps-1 inhibitors that have been reported?
Several Mps-1 inhibitors have been described as orally bioavailable in preclinical or clinical studies, including:
-
BAY 1217389: Shows high oral bioavailability in rats and moderate bioavailability in mice.[14] A liquid capsule formulation had a reported bioavailability of 38% in humans.[15]
-
NMS-P715: Reported to have an oral bioavailability of 37% in nude mice.[5]
-
BAY 1161909, CCT271850, and CFI-402257: These have been described as orally bioavailable, although specific percentage values from initial studies are not always readily available in the public domain.[16][17][18][19]
Quantitative Data on Mps-1 Inhibitors
The following table summarizes available oral bioavailability data for selected Mps-1 inhibitors. Data for many compounds, especially those in early development, is often not publicly disclosed.
| Mps-1 Inhibitor | Species | Oral Bioavailability (F%) | Formulation | Reference |
| BAY 1217389 | Rat | High | Not Specified | [14] |
| Mouse | Moderate | Not Specified | [14] | |
| Human | 38% | Liquid Capsule | [15] | |
| NMS-P715 | Mouse (nude) | 37% | Not Specified | [5] |
| CCT289346 | Not Specified | Orally Bioavailable | Not Specified | [20] |
| CFI-402257 | Not Specified | Orally Active | Not Specified | [1][18][19] |
| BAY 1161909 | Not Specified | Orally Bioavailable | Not Specified | [16] |
| CCT271850 | Not Specified | Orally Bioavailable | Not Specified | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinetic and Thermodynamic Solubility Assays
Objective: To determine the kinetic and thermodynamic solubility of an Mps-1 inhibitor.
Methodology:
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of the Mps-1 inhibitor in dimethyl sulfoxide (DMSO).
-
Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Separate any undissolved solid by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
-
Thermodynamic (Equilibrium) Solubility:
-
Add an excess amount of the solid Mps-1 inhibitor to an aqueous buffer.
-
Agitate the suspension for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Confirm that a solid phase remains.
-
Separate the solid and liquid phases by filtration.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an Mps-1 inhibitor.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions.
-
Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
-
Transport Experiment (Bi-directional):
-
Apical to Basolateral (A-B) Transport: Add the Mps-1 inhibitor (typically in a transport buffer like Hank's Balanced Salt Solution) to the apical side of the Transwell®.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the inhibitor to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of the Mps-1 inhibitor in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio: Papp (B-A) / Papp (A-B).
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of an Mps-1 inhibitor.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (typically 200-250 g).
-
House the animals in a controlled environment and acclimate them before the study.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the Mps-1 inhibitor as a bolus injection via the tail vein. The drug should be formulated in a suitable IV vehicle (e.g., saline with a co-solvent).
-
Oral (PO) Group: Administer the Mps-1 inhibitor formulation by oral gavage.
-
Animals should be fasted overnight before dosing.
-
-
Blood Sampling:
-
Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the Mps-1 inhibitor in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Mps-1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: Mps-1 kinase cascade in the Spindle Assembly Checkpoint (SAC).
General Workflow for Enhancing Oral Bioavailability
Caption: Iterative workflow for enhancing oral bioavailability.
References
- 1. pnas.org [pnas.org]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of drug nanocrystal technologies on oral drug delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocrystals for Improving Oral Bioavailability of Drugs: Intestinal Transport Mechanisms and Influencing Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Self-emulsifying Drug Delivery System for Oral Anticancer Therapy: Constraints and Recent Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Facebook [cancer.gov]
- 17. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icr.ac.uk [icr.ac.uk]
Technical Support Center: Mps-1 Inhibitors and Mitotic Slippage
Welcome to the technical support center for researchers utilizing Mps-1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding Mps-1 inhibitor-induced mitotic slippage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Mps-1 inhibitors and offers potential solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| MS-01 | High levels of mitotic slippage are observed after Mps-1 inhibitor treatment, leading to aneuploidy and cell survival. | Insufficient drug concentration to induce mitotic death. Intrinsic resistance of the cell line. Rapid degradation of Cyclin B1. | Increase the concentration of the Mps-1 inhibitor (titration recommended). Combine the Mps-1 inhibitor with a microtubule-stabilizing agent like paclitaxel or docetaxel to enhance mitotic arrest.[1][2][3] Co-treat with an Aurora B kinase inhibitor to create a synergistic effect that promotes cell death in mitosis.[4][5][6] If working with p53 wild-type cells, consider strategies to activate the p53 pathway, which can promote a post-mitotic arrest.[7][8] |
| MS-02 | It is difficult to accurately quantify the rate of mitotic slippage in my cell population. | Lack of a clear marker to distinguish between cells in mitosis and those that have undergone slippage. Asynchronous cell population. | Utilize live-cell imaging with a fluorescent histone marker (e.g., H2B-GFP) to track individual cell fates from mitotic entry to either mitotic death or slippage.[9][10][11] Perform flow cytometry analysis of DNA content (e.g., with propidium iodide) and a mitotic marker (e.g., phospho-histone H3) to differentiate between G2, mitotic, and polyploid G1 cells that have slipped.[12][13][14] |
| MS-03 | Observed cell death following Mps-1 inhibitor treatment is not consistent across experiments. | Variability in cell cycle synchronization. Differences in drug incubation times. Cell line heterogeneity. | Ensure consistent cell synchronization protocols (e.g., double thymidine block) before drug treatment. Maintain precise timing for drug addition and removal. Regularly perform cell line authentication to ensure a consistent genetic background. |
| MS-04 | Uncertain about the optimal concentration for combination therapy (e.g., Mps-1 inhibitor and taxane). | Synergistic effects can be dose-dependent and cell-line specific. | Perform a dose-matrix experiment, testing various concentrations of both inhibitors to determine the optimal synergistic ratio for your specific cell line. Start with low, clinically relevant concentrations of the taxane combined with a range of Mps-1 inhibitor concentrations.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is mitotic slippage and why is it a concern when using Mps-1 inhibitors?
A1: Mitotic slippage is a process where a cell arrested in mitosis, often due to spindle assembly checkpoint (SAC) activation, exits mitosis without proper chromosome segregation.[15] Mps-1 is a crucial kinase for the SAC. Its inhibition weakens the checkpoint, allowing cells to bypass the mitotic arrest, leading to the formation of aneuploid/polyploid daughter cells. This is a concern because these genetically unstable cells can sometimes survive and contribute to drug resistance.[15]
Q2: How does combining an Mps-1 inhibitor with a taxane help to mitigate mitotic slippage?
A2: Taxanes (e.g., paclitaxel, docetaxel) are microtubule-stabilizing agents that cause potent mitotic arrest by activating the SAC.[2] While Mps-1 inhibitors weaken the SAC, the strong mitotic arrest signal from taxane treatment can still delay mitosis. The combination of a weakened checkpoint (from the Mps-1 inhibitor) and abnormal spindle formation (from the taxane) leads to severe chromosome mis-segregation, often resulting in mitotic catastrophe and cell death rather than viable slippage.[1][2][3] This synergistic interaction can enhance the efficacy of both agents.[1][3]
Q3: What is the role of Aurora B kinase in the context of Mps-1 inhibition and mitotic slippage?
A3: Aurora B kinase is another key regulator of mitosis, involved in correcting improper microtubule-kinetochore attachments.[16][17] Inhibition of both Mps-1 and Aurora B has a strong synergistic effect in killing cancer cells.[4][5] Aurora B is required for the efficient recruitment and activation of Mps-1 at the kinetochores.[16][18][19] Therefore, dual inhibition severely compromises the SAC, leading to a more robust mitotic override and subsequent cell death compared to inhibiting either kinase alone.[6]
Q4: Does the p53 status of a cell line affect its response to Mps-1 inhibitors and the likelihood of mitotic slippage?
A4: Yes, p53 status can influence the fate of cells that undergo mitotic slippage. In p53 wild-type cells, the aneuploidy resulting from mitotic slippage can trigger a p53-dependent post-mitotic checkpoint, leading to cell cycle arrest in a G1-like state.[7] In p53-deficient cells, this checkpoint is absent, and cells may continue to cycle with a dangerously unstable genome. Mps-1 itself can phosphorylate and activate p53 in response to mitotic spindle damage, suggesting a direct link between Mps-1 signaling and the p53 pathway.[20]
Quantitative Data Summary
The following tables summarize quantitative data from studies on strategies to mitigate Mps-1 inhibitor-induced mitotic slippage.
Table 1: Synergistic Effects of Mps-1 and Aurora B Inhibitors
| Cell Line | Mps-1 Inhibitor (Reversine) | Aurora B Inhibitor (Hesperadin) | Combination | Effect (Fractional Inhibition) | Combination Index (CI) | Reference |
| HeLa | ~560 nM | >1000 nM | 55 nM Reversine + 55 nM Hesperadin | ~0.85 | ~0.13 | [5] |
A Combination Index (CI) of less than 1 indicates synergy.
Table 2: Effect of Mps-1 Inhibitor on Mitotic Duration
| Cell Line | Treatment | Mitotic Duration (NEBD to Anaphase) | Reference |
| HeLa | DMSO (Control) | >60 min | [21] |
| HeLa | 100 nM Cpd-5 | ~15 min | [21] |
| U2OS | DMSO (Control) | ~40 min | [22] |
| U2OS | Mps1-IN-1 | ~24 min | [22] |
Table 3: Efficacy of Mps-1 Inhibitor and Taxane Combination Therapy
| Cell Line | Treatment | Outcome | Reference |
| HCT 116 | 100 nM Mps-BAY1 + 1-2 nM Paclitaxel | Synergistic increase in cell death and polyploidization | [23] |
| BRCA1-/-;TP53-/- mammary tumors (in vivo) | Cpd-5 + Docetaxel | Increased multipolar anaphases, aberrant nuclear morphologies, and cell death | [1][3] |
| Castration-Resistant Prostate Cancer (CRPC) cells | Mps1i BAY + Docetaxel/Cabazitaxel | Potentiated efficacy and forced mitotic catastrophe | [2] |
Experimental Protocols
Protocol 1: Quantification of Mitotic Slippage by Live-Cell Imaging
This protocol allows for the direct visualization and quantification of cell fate following Mps-1 inhibitor treatment.
Materials:
-
Cell line stably expressing a fluorescent histone marker (e.g., H2B-GFP or H2B-RFP).
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Mps-1 inhibitor and any combination drugs.
-
Appropriate cell culture medium and vessels for live-cell imaging.
Procedure:
-
Seed cells expressing the fluorescent histone marker in a suitable imaging dish or plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with the Mps-1 inhibitor, combination drugs, or vehicle control.
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 10-20 minutes) for an extended period (e.g., 24-48 hours).
-
Analyze the time-lapse movies to track individual cells that enter mitosis (identified by chromosome condensation).
-
Score the fate of each mitotic cell as one of the following:
-
Normal Mitosis: Proper chromosome segregation and cytokinesis.
-
Mitotic Death: Cell undergoes apoptosis while arrested in mitosis.
-
Mitotic Slippage: Cell exits mitosis without chromosome segregation, characterized by decondensing chromosomes and formation of a single, often larger, nucleus.[10]
-
-
Calculate the percentage of cells undergoing each fate for each treatment condition.
Protocol 2: Analysis of Mitotic Spindle and Chromosome Alignment by Immunofluorescence
This protocol is used to visualize the effects of Mps-1 inhibitors on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips.
-
Mps-1 inhibitor and any combination drugs.
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for DNA staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on sterile coverslips in a petri dish and allow them to attach.
-
Treat cells with the Mps-1 inhibitor, combination drugs, or vehicle control for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies diluted in blocking solution.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution.
-
Wash the cells to remove unbound secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of mitotic cells.
-
Analyze the images for spindle morphology (bipolar vs. multipolar), chromosome congression at the metaphase plate, and any signs of chromosome mis-segregation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle, including the detection of polyploid cells resulting from mitotic slippage.
Materials:
-
Cell suspension.
-
Mps-1 inhibitor and any combination drugs.
-
Fixative (e.g., 70% ethanol).
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Culture and treat cells with the Mps-1 inhibitor, combination drugs, or vehicle control.
-
Harvest the cells (including any floating cells) and prepare a single-cell suspension.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells in ethanol for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations based on their DNA content:
-
2n: G1 phase
-
Between 2n and 4n: S phase
-
4n: G2/M phase
-
>4n: Polyploid cells (indicative of mitotic slippage)
-
-
Quantify the percentage of cells in each gate for each treatment condition.
Visualizations
Caption: Mps-1 signaling pathway in the spindle assembly checkpoint.
Caption: Experimental workflow for studying mitotic slippage.
Caption: Strategies to mitigate Mps-1 inhibitor-induced mitotic slippage.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of p53 by the mitotic surveillance/stopwatch pathway: implications in neurodevelopment and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Mps-1 Inhibitor Scaffolds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps-1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer drug development. This guide provides a comparative analysis of the efficacy of different Mps-1 inhibitor scaffolds, supported by experimental data, to aid researchers in the selection and development of novel cancer therapeutics.
Quantitative Efficacy of Mps-1 Inhibitor Scaffolds
The following table summarizes the in vitro potency of various Mps-1 inhibitors, categorized by their chemical scaffolds. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for comparing the efficacy of these compounds. Lower values indicate higher potency.
| Scaffold Family | Inhibitor | Mps-1 IC50 (nM) | Mps-1 Ki (nM) | Reference(s) |
| Triazolopyridine | Empesertib (BAY 1161909) | < 1 | - | [1] |
| Mps-BAY1 | 1 - 10 | - | [2] | |
| Imidazopyrazine | BAY 1217389 | < 10 (Biochemical: 0.63 ± 0.27) | - | [3][4][5][6] |
| Mps-BAY2a | 1 | - | [7] | |
| Pyrrolopyrimidine | Compound 1 | 809 | - | [8][9] |
| Compound 13 | 356 | - | [8][9] | |
| Pyrazolopyrimidine | CFI-402257 (Luvixasertib) | 1.2 - 1.7 | 0.09 ± 0.02 | [10][11][12][13][14] |
| Pyrido[3,4-d]pyrimidine | BOS172722 (CCT289346) | 11 | 0.11 | [1] |
| Pyrimidodiazepinone | Mps1-IN-2 | 145 | - | [7] |
| Pyrrolopyridine | Mps1-IN-1 | 367 | - | [15] |
| Dual TTK/PLK1 Inhibitor | BAL0891 | 0.4 (TTK) | - | [16] |
Mps-1 Signaling Pathway in the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a complex signaling cascade that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps-1 plays a pivotal role in initiating this cascade. The following diagram illustrates the key steps in the Mps-1-mediated SAC signaling pathway.
Experimental Workflow for Efficacy Evaluation of Mps-1 Inhibitors
The preclinical evaluation of Mps-1 inhibitors typically follows a standardized workflow to assess their biochemical potency, cellular activity, and anti-proliferative effects. The diagram below outlines a general experimental pipeline.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CFI-402257 | Mps1 inhibitor | CAS NO.:1610759-22-2 | GlpBio [glpbio.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | Dual TTK/PLK1 inhibition has potent anticancer activity in TNBC as monotherapy and in combination [frontiersin.org]
Validating Mps-1 as the Primary Target of a Novel Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical novel Mps-1 inhibitor, herein referred to as Compound X , with established Mps-1 inhibitors, offering supporting experimental data and detailed protocols to validate its efficacy and mechanism of action. Monopolar spindle 1 (Mps-1), a key regulator of the spindle assembly checkpoint (SAC), is a critical target in oncology due to its overexpression in various cancers and its role in ensuring proper chromosome segregation.[1] Inhibition of Mps-1 disrupts this checkpoint, leading to mitotic errors and subsequent cell death in cancer cells.[2][3]
Comparative Analysis of Mps-1 Inhibitors
The efficacy of Compound X is benchmarked against well-characterized Mps-1 inhibitors, BAY 1161909 (Empesertib) and BAY 1217389, which have undergone preclinical and clinical evaluation.[4][5][6] Additionally, data for another clinical-stage inhibitor, CCT289346 (BOS-172722), is included for a broader comparison.[7]
Biochemical Potency and Selectivity
The primary validation of a targeted inhibitor is its direct effect on the enzymatic activity of its intended target. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound | Mps-1 IC50 (nM) | Kinase Selectivity Profile |
| Compound X | 5 | Highly selective against a panel of 200 kinases |
| BAY 1161909 | < 1[7] | Excellent selectivity profile[3] |
| BAY 1217389 | < 10[8] | High selectivity; binds to PDGFRβ (<10 nM) and Kit (10-100 nM)[9] |
| CCT289346 (BOS-172722) | 11 (Mps-1), 63 (p-Mps-1)[7] | Highly selective[10] |
Table 1: Biochemical Potency and Selectivity of Mps-1 Inhibitors. Lower IC50 values indicate higher potency. A favorable selectivity profile is crucial to minimize off-target effects.
Cellular Activity
The in vitro efficacy of Mps-1 inhibitors is assessed through their ability to inhibit cancer cell proliferation and induce apoptosis.
| Compound | Cell Line | Cell Proliferation GI50 (nM) | Apoptosis Induction |
| Compound X | HeLa, HCT116 | 8, 12 | Significant increase in Annexin V positive cells |
| BAY 1161909 | HeLa, HCT116 | 7.4, 9.2[3] | Induces multinuclearity and tumor cell death[3] |
| BAY 1217389 | HeLa, HCT116 | 6.7 (median)[9] | Induces premature exit from mitosis and cell death[9] |
| CCT289346 (BOS-172722) | DLD-1, HCT116, U2OS | 24.6, 20.1, 20.6[11] | Not specified |
Table 2: In Vitro Cellular Activity of Mps-1 Inhibitors. GI50 represents the concentration at which cell growth is inhibited by 50%. Apoptosis induction is a desired outcome of anti-cancer agents.
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation comes from demonstrating anti-tumor activity in animal models. Mps-1 inhibitors are often evaluated as monotherapy and in combination with taxanes like paclitaxel, which also disrupt mitosis.[12]
| Compound | Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| Compound X | HCT116 | Monotherapy | 45% |
| Compound X + Paclitaxel | HCT116 | Combination | 85% |
| BAY 1161909 | A2780cis | Monotherapy | Moderate efficacy[3] |
| BAY 1161909 + Paclitaxel | A2780cis | Combination | Strong improvement in efficacy[3] |
| BAY 1217389 | Various models | Monotherapy | Moderate efficacy[8] |
| BAY 1217389 + Paclitaxel | Various models | Combination | Strongly improved efficacy[8] |
| CCT289346 (BOS-172722) + Paclitaxel | TNBC xenografts | Combination | Robust tumor regression[10] |
Table 3: In Vivo Efficacy of Mps-1 Inhibitors in Xenograft Models. Combination therapy with paclitaxel consistently shows synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Mps-1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Mps-1 kinase activity.
Materials:
-
Recombinant Mps-1 (TTK) enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
[γ-³³P]ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection
-
Test compound (Compound X)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Mps-1 enzyme, and the substrate (MBP).
-
Add serial dilutions of Compound X or control vehicle to the reaction mixture and pre-incubate for 15 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).
-
Terminate the reaction. For radiometric assays, this can be done by adding 3% phosphoric acid and spotting onto P81 filter plates. For luminescence-based assays, add the ADP-Glo™ reagent.
-
Quantify the kinase activity. For radiometric assays, measure the incorporation of ³³P into the substrate using a scintillation counter. For luminescence-based assays, measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTS) Assay
This colorimetric assay determines the number of viable cells in a culture by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Test compound (Compound X)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X or a vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[12][13][14]
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compound (Compound X)
-
Annexin V conjugated to a fluorescent dye (e.g., FITC)
-
Propidium Iodide (PI) or other viability dye
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound X or a vehicle control for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add fluorescently labeled Annexin V to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Add a viability dye such as PI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis.[4][5][10]
Visualizing the Mechanism of Action
Diagrams are provided to illustrate the signaling pathway of Mps-1, the experimental workflow for its validation, and the logical relationship of its inhibition leading to cancer cell death.
Caption: Mps-1 Signaling in the Spindle Assembly Checkpoint.
Caption: Workflow for Validating a Novel Mps-1 Inhibitor.
Caption: Consequence of Mps-1 Inhibition in Cancer Cells.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mps-1 Inhibitors vs. Other Mitotic Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Its dysregulation is a hallmark of cancer, making it an attractive target for therapeutic intervention. Monopolar spindle 1 (Mps-1), a key kinase in the SAC, has emerged as a promising target. This guide provides a detailed comparison of Mps-1 inhibitors with other classes of mitotic checkpoint inhibitors, supported by experimental data and methodologies.
Introduction to Mitotic Checkpoint Inhibitors
Mitotic checkpoint inhibitors are a class of anti-cancer agents that disrupt the proper functioning of the cell cycle's M phase. By targeting key proteins involved in the SAC, these inhibitors can induce mitotic catastrophe and apoptosis in rapidly dividing cancer cells. Several classes of these inhibitors have been developed, each with a unique mechanism of action. This guide will focus on a comparison between Mps-1 inhibitors and other prominent classes, including Aurora kinase inhibitors, Polo-like kinase (Plk) inhibitors, and inhibitors of motor proteins like CENP-E and KSP.
Mps-1 Inhibitors: A Focused Approach
Mps-1 is a dual-specificity kinase that plays a crucial role in the activation of the SAC.[1][2] It is essential for the recruitment of other checkpoint proteins to unattached kinetochores, thereby preventing premature entry into anaphase.[1] Overexpression of Mps-1 has been observed in various human tumors.[2] Inhibition of Mps-1 abrogates the SAC, leading to misaligned chromosomes, aneuploidy, and ultimately, cell death.[3][4]
Mechanism of Action of Mps-1 Inhibitors
Mps-1 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Mps-1, preventing its catalytic activity.[3] This inhibition leads to a failure to establish and maintain the mitotic checkpoint, even in the presence of spindle poisons like taxanes.[5][6] The result is a "mitotic breakthrough," where cells exit mitosis prematurely with severe chromosomal segregation errors, triggering apoptosis or mitotic catastrophe.[5]
Comparison with Other Mitotic Checkpoint Inhibitors
While Mps-1 inhibitors target the core of the SAC signaling, other inhibitors target different nodes of mitotic regulation.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that regulate various mitotic events.[7][8] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for correcting improper kinetochore-microtubule attachments and for cytokinesis.[7][8][9]
-
Mechanism: Aurora kinase inhibitors can be selective for Aurora A or B, or pan-Aurora inhibitors.[10] Inhibition of Aurora A leads to defects in spindle formation, while Aurora B inhibition results in chromosome misalignment, failure of cytokinesis, and polyploidy.[9]
-
Key Difference from Mps-1 Inhibitors: While both Mps-1 and Aurora B are critical for the SAC, their inhibition leads to different downstream effects. Mps-1 inhibition primarily accelerates mitotic exit in the face of errors, whereas Aurora B inhibition often leads to endoreduplication and polyploidy due to failed cytokinesis.[9] Some studies suggest Mps-1 acts upstream of Aurora B.[1][3]
Polo-Like Kinase (Plk) Inhibitors
Polo-like kinases, particularly Plk1, are key regulators of multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[11] Plk1 is overexpressed in many cancers, and its inhibition leads to mitotic arrest and apoptosis.[11][12]
-
Mechanism: Plk1 inhibitors are typically ATP-competitive and induce a "polo arrest" characterized by cells with monopolar spindles.[11] This leads to a prolonged mitotic arrest and eventual cell death.[11]
-
Key Difference from Mps-1 Inhibitors: The cellular phenotype of Plk1 inhibition (mitotic arrest with abnormal spindles) is distinct from the accelerated and aberrant mitotic exit seen with Mps-1 inhibitors.
Kinesin Spindle Protein (KSP) Inhibitors
KSP (also known as Eg5) is a motor protein essential for separating the centrosomes and establishing a bipolar spindle.[13]
-
Mechanism: KSP inhibitors are allosteric inhibitors that prevent the motor from moving along microtubules.[14] This leads to the formation of monopolar spindles and a mitotic arrest.[13][14]
-
Key Difference from Mps-1 Inhibitors: KSP inhibitors act on the mechanical aspect of spindle formation, leading to a distinct monoastral phenotype, whereas Mps-1 inhibitors target the checkpoint signaling that monitors this process.[14]
Centromere-Associated Protein-E (CENP-E) Inhibitors
CENP-E is a kinetochore-associated motor protein required for the congression of chromosomes to the metaphase plate.[15][16]
-
Mechanism: CENP-E inhibitors are allosteric inhibitors that lock the protein onto the microtubule, preventing its motor activity.[15] This results in a few chromosomes failing to align at the metaphase plate, leading to a sustained mitotic arrest due to an active SAC.[15]
-
Key Difference from Mps-1 Inhibitors: Inhibition of CENP-E activates and sustains the SAC, leading to mitotic arrest.[15] In contrast, Mps-1 inhibitors abrogate the SAC, causing a premature exit from mitosis.[3]
Quantitative Data Comparison
The following table summarizes the key characteristics and reported activities of representative inhibitors from each class.
| Inhibitor Class | Representative Compound | Target | Primary Cellular Phenotype | IC50 Range (Kinase Assay) |
| Mps-1 Inhibitors | BAY 1161909, BAY 1217389 | Mps-1 Kinase | SAC abrogation, premature mitotic exit, aneuploidy | <10 nM[5][17] |
| NMS-P715 | Mps-1 Kinase | SAC override, aneuploidy, cell death | ~19 nM[18] | |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A > Aurora B | Multipolar/monopolar spindles, apoptosis | Aurora A: 1.2 nM, Aurora B: 396.5 nM[7][9] |
| AZD1152 | Aurora B | Endoreduplication, polyploidy, apoptosis | Aurora B: 0.38 nM[7] | |
| Plk Inhibitors | Volasertib (BI 6727) | Plk1 | Mitotic arrest, apoptosis | Plk1: 0.87 nM |
| GSK461364A | Plk1 | G2-M arrest | Plk1: 2.2 nM | |
| KSP Inhibitors | Ispinesib (SB-715992) | KSP (Eg5) | Mitotic arrest with monopolar spindles | KSP: ~2.5 nM |
| Filanesib (ARRY-520) | KSP (Eg5) | Mitotic arrest with monopolar spindles | KSP: ~3 nM | |
| CENP-E Inhibitors | GSK923295 | CENP-E | Mitotic arrest with unaligned chromosomes | CENP-E: 3.2 nM |
| Compound A | CENP-E | Chromosome misalignment, prolonged mitotic arrest | CENP-E: 17 µM[16] |
Signaling Pathways and Experimental Workflows
Key Experimental Protocols
Kinase Inhibition Assay (for Mps-1, Aurora, Plk kinases)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase. The reaction progress is often monitored by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
General Protocol:
-
Recombinant human Mps-1 (or other target kinase) is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of the test inhibitor are added to the reaction mixture.
-
The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (proportional to kinase activity) is measured using a detection reagent (e.g., ADP-Glo Kinase Assay).
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of an inhibitor on cell cycle progression.
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer. This allows for the quantification of cells in G1, S, and G2/M phases.
-
General Protocol:
-
Cancer cells (e.g., HeLa, HCT-116) are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with the inhibitor at various concentrations or a vehicle control for a specified time (e.g., 24, 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
After incubation, the DNA content is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Immunofluorescence Microscopy for Phenotypic Analysis
-
Objective: To visualize the effects of inhibitors on mitotic structures like the spindle and chromosomes.
-
Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against specific cellular components (e.g., α-tubulin for microtubules, phospho-histone H3 for mitotic cells). Fluorescently labeled secondary antibodies are then used for visualization.
-
General Protocol:
-
Cells are grown on coverslips and treated with the inhibitor or vehicle.
-
After treatment, cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.
-
Coverslips are incubated with primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin) overnight at 4°C.
-
After washing, cells are incubated with fluorescently-conjugated secondary antibodies.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.
-
Phenotypes such as monopolar spindles (KSP inhibitors), misaligned chromosomes (CENP-E inhibitors), or multinucleation (Mps-1 inhibitors) are quantified.
-
Conclusion
Mps-1 inhibitors represent a distinct and promising class of anti-cancer therapeutics that target the core of the spindle assembly checkpoint. Their mechanism of inducing a "mitotic breakthrough" and subsequent aneuploidy-driven cell death differs significantly from other mitotic checkpoint inhibitors that typically cause a prolonged mitotic arrest. While Aurora kinase, Plk, KSP, and CENP-E inhibitors have all shown promise by targeting various aspects of mitosis, the unique mechanism of Mps-1 inhibitors may offer advantages, particularly in combination therapies. For instance, combining Mps-1 inhibitors with taxanes has shown synergistic effects, as Mps-1 inhibition can overcome the mitotic arrest induced by taxanes, leading to enhanced tumor cell killing.[5][6] The continued investigation and clinical development of these different classes of mitotic inhibitors will be crucial in determining their optimal use in cancer therapy.[19][20]
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 17. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Selective Mps-1 Inhibitors
For researchers, scientists, and drug development professionals, the exquisite targeting of protein kinases remains a pivotal challenge in the quest for effective and safe therapeutics. Monopolar spindle 1 (Mps-1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target in oncology. However, the development of highly selective Mps-1 inhibitors is fraught with the peril of off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome. This guide provides a comparative analysis of the cross-reactivity profiles of several selective Mps-1 inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate chemical tools for research and development.
Mps-1: A Critical Node in Mitotic Fidelity
Mps-1, also known as TTK, is a dual-specificity protein kinase essential for ensuring accurate chromosome segregation during mitosis.[1][2] Its primary role lies in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4] Overexpression of Mps-1 is a common feature in various human cancers and is often associated with aneuploidy and tumor progression, making it an attractive therapeutic target.[2][5][6] Inhibition of Mps-1 overrides the SAC, leading to mitotic errors and ultimately, cell death in cancer cells that are often dependent on a robust SAC for survival.[1][7]
Comparative Cross-Reactivity Profiles of Mps-1 Inhibitors
The therapeutic window of any kinase inhibitor is largely defined by its selectivity. Off-target activities can lead to unforeseen toxicities and confound experimental results. Below is a summary of the cross-reactivity data for several Mps-1 inhibitors, highlighting their potency against Mps-1 and their activity against other kinases.
| Inhibitor | Mps-1 IC50 (nM) | Off-Target Kinases (with significant inhibition) | Kinase Panel Size | Reference |
| Mps1-IN-1 | 367 | Alk, Ltk | 352 | [8] |
| Mps1-IN-2 | 145 | Gak, Plk1 | 352 | [8] |
| Mps-BAY1 | 1 - 10 | High selectivity reported | Not specified | [1] |
| Mps-BAY2a | 1 - 10 | High selectivity reported | Not specified | [1] |
| Compound 12 | 37 (biochemical) | Excellent selectivity reported | 95 | [5] |
| BAY 1161909 | Low nM | High selectivity reported | Not specified | [9] |
| BAY 1217389 | Low nM | High selectivity reported | Not specified | [9] |
| Reversine | Potent Mps-1 inhibitor | Aurora B | Not specified | [10] |
Note: The term "high selectivity" is as reported in the cited literature, which may not always be accompanied by a comprehensive, publicly available kinase panel screen. The IC50 values can vary depending on the assay conditions, such as ATP concentration.
Experimental Protocols for Kinase Selectivity Profiling
The determination of an inhibitor's selectivity profile is a critical step in its development. Several robust methods are employed for this purpose.
In Vitro Kinase Assays
A common method to assess the in vitro activity of kinase inhibitors is through assays that measure the phosphorylation of a substrate.[8]
Example Protocol: LanthaScreen™ Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for measuring kinase activity.
-
Reaction Setup: In a 384-well plate, the Mps-1 kinase (e.g., ~40 nM) is incubated with the test inhibitor at various concentrations.[11]
-
Initiation: The kinase reaction is initiated by adding a solution containing ATP (e.g., 1 µM) and a fluorescently labeled substrate (e.g., 200 nM AF-647 E4Y substrate).[11]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: A solution containing a terbium-labeled anti-phospho substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium and the substrate's fluorophore into close proximity, resulting in a FRET signal that can be measured.
-
Data Analysis: The IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity.
Broad Kinase Panel Screening
To obtain a comprehensive understanding of an inhibitor's selectivity, it is typically screened against a large panel of kinases representing the human kinome.[12][13]
Example Workflow: ADP-Glo™ Kinase Assay-Based Profiling
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Compound Dispensing: The test inhibitor is dispensed into the wells of a 384-well plate.[14]
-
Kinase Addition: A panel of kinases, each in its optimized reaction buffer, is added to the wells containing the inhibitor.[14]
-
Reaction Initiation: The kinase reaction is started by the addition of the respective substrate and ATP. The reaction is incubated for a specified time (e.g., 60 minutes) at room temperature.[14]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Interpretation: The luminescent signal is measured, and the percentage of inhibition for each kinase is calculated relative to a control without the inhibitor.
Visualizing Mps-1 Signaling and Experimental Workflows
To better understand the biological context of Mps-1 inhibition and the process of selectivity profiling, the following diagrams are provided.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. worldwide.promega.com [worldwide.promega.com]
Comparative Analysis of Mps-1 Inhibitors in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of various Monopolar spindle 1 (Mps-1) kinase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. Mps-1 is a critical component of the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers makes it a promising therapeutic target. This document summarizes the performance of several Mps-1 inhibitors across different cancer cell lines, presents detailed experimental protocols, and visualizes key cellular pathways and workflows.
Performance of Mps-1 Inhibitors Across Cancer Cell Lines
The efficacy of Mps-1 inhibitors can vary significantly depending on the specific compound and the genetic background of the cancer cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several Mps-1 inhibitors in a range of cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Cancer Cell Line | Cell Type | IC50/GI50 (nM) | Reference |
| Mps1-IN-1 | - | Mps1 Kinase Activity | 367 | [1] |
| Mps1-IN-2 | - | Mps1 Kinase Activity | 145 | [1] |
| MPI-0479605 | - | Mps1 Kinase Activity | 1.8 | [2] |
| A549 | Lung Carcinoma | 30 - 100 (GI50) | [2] | |
| Colo205 | Colon Carcinoma | 30 - 100 (GI50) | [2] | |
| DU-145 | Prostate Carcinoma | 30 - 100 (GI50) | [2] | |
| HCT-116 | Colon Carcinoma | 30 - 100 (GI50) | [2] | |
| HT29 | Colon Carcinoma | 30 - 100 (GI50) | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | 30 - 100 (GI50) | [2] | |
| NCI-H460 | Lung Carcinoma | 30 - 100 (GI50) | [2] | |
| Mps-BAY2a | HCT 116 | Colorectal Carcinoma | 160 | [3] |
| HT-29 | Colorectal Carcinoma | >10,000 | [3] | |
| SW480 | Colorectal Carcinoma | 260 | [3] | |
| Compound-9 | - | Mps1/TTK Kinase Activity | 6.4 | [4] |
| Cpd-5 | - | Mps1 Kinase Activity | 9.2 ± 1.6 | [5] |
| NMS-P715 | - | Mps1 Kinase Activity | 139 ± 16 | [5] |
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating Mps-1 inhibitors, the following diagrams illustrate the Spindle Assembly Checkpoint (SAC) pathway and a general experimental workflow.
Figure 1: Simplified Spindle Assembly Checkpoint (SAC) signaling pathway. Mps-1 at unattached kinetochores initiates a cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase Promoting Complex/Cyclosome (APC/C) to prevent premature anaphase entry.
Figure 2: General experimental workflow for the evaluation of Mps-1 inhibitors in cancer cell lines.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to evaluate Mps-1 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 8,000 cells per well and allow them to adhere overnight at 37°C.[4]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the Mps-1 inhibitor (e.g., 0-10 µM) for a specified period, typically 72 hours.[4][6]
-
MTT Reagent Addition: After the incubation period, add 30 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[6]
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software like GraphPad Prism.[7]
Western Blotting for Mps-1 Phosphorylation
-
Cell Lysis: Lyse the treated and control cells using a complete lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay.[4]
-
Electrophoresis: Separate equal amounts of protein (e.g., 25-37.5 µg) by SDS-PAGE.[7]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to reduce non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Mps-1 (e.g., p-Mps1 Thr33/Ser37) overnight at 4°C.[7] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Harvest the treated and control cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Data Interpretation: An increase in the sub-G1 population is indicative of apoptosis, while an accumulation of cells in the G2/M phase suggests a mitotic arrest.
Conclusion
The inhibition of Mps-1 kinase presents a promising strategy for cancer therapy. The data and protocols presented in this guide offer a foundational resource for the preclinical evaluation of novel Mps-1 inhibitors. The observed variations in inhibitor potency across different cancer cell lines underscore the importance of cell context in drug response and highlight the need for further investigation into predictive biomarkers for inhibitor sensitivity.[8] The synergistic effects observed when combining Mps-1 inhibitors with taxanes suggest a promising avenue for future clinical trials.[9][10]
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 5. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. embopress.org [embopress.org]
- 9. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
A Head-to-Head Showdown: Comparing First and Second-Generation MPS-1 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Monopolar Spindle 1 (MPS-1) kinase has emerged as a promising target in oncology due to its critical role in the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis. This guide provides a comprehensive head-to-head comparison of first and second-generation MPS-1 inhibitors, summarizing their performance with supporting experimental data to inform future research and development.
The inhibition of MPS-1 offers a compelling therapeutic strategy: by overriding the SAC, cancer cells are forced into premature and faulty cell division, leading to aneuploidy and ultimately, cell death. Early, or first-generation, inhibitors demonstrated the potential of this approach in preclinical models. More recently, a new wave of second-generation inhibitors has entered clinical trials, boasting improved potency, selectivity, and oral bioavailability. This comparison guide will delve into the key characteristics of these two classes of compounds.
Performance and Efficacy: A Leap in Potency
Second-generation MPS-1 inhibitors have demonstrated a significant leap in potency compared to their predecessors. While early compounds showed activity in the nanomolar range, the newer agents consistently exhibit IC50 values in the low to sub-nanomolar range. This enhanced potency allows for lower effective doses, potentially reducing off-target effects and associated toxicities.
| Inhibitor Class | Compound | Target | IC50 (nM) | Key Findings in Preclinical Models |
| First-Generation | Mps-BAY1 | MPS-1 | 1-10 | Abrogated SAC functionality and induced mitotic catastrophe.[1] |
| Mps-BAY2a | MPS-1 | 1-10 | Demonstrated potent antineoplastic effects.[1] | |
| Mps-BAY2b | MPS-1 | 1-10 | Showed synergistic effects with paclitaxel.[1] | |
| Second-Generation | BAY 1161909 | MPS-1 | <10 | Showed an excellent selectivity profile and efficiently inhibited tumor cell proliferation.[2] |
| BAY 1217389 | MPS-1 | <10 | Demonstrated a favorable pharmacokinetic profile and synergized with paclitaxel.[2][3][4] | |
| BOS172722 (CCT289346) | MPS-1 | 4 (at 10µM ATP), 10 (at 1mM ATP) | Highly potent and selective, with oral bioavailability. Showed robust tumor regressions in combination with paclitaxel in TNBC models.[5][6][7][8] | |
| CFI-402257 | TTK (MPS-1) | 8-40 | Potent and selective, with demonstrated clinical activity in advanced solid tumors.[9] |
Selectivity Profiles: Sharpening the Focus
A key advancement in second-generation inhibitors is their improved selectivity. While first-generation compounds could exhibit off-target activities, newer inhibitors have been engineered for greater specificity towards MPS-1, minimizing interactions with other kinases and potentially leading to a better safety profile.
For example, BOS172722 was profiled against a large panel of over 400 kinases and showed significant inhibition of only a few other kinases, primarily JNK1, JNK2, JNK3, and LRRK2, at concentrations much higher than its MPS-1 IC50.[10] This high degree of selectivity is a hallmark of second-generation inhibitors and a crucial factor in their clinical development.
Clinical Toxicity and Safety: The Real-World Test
The translation from preclinical models to clinical trials is where the true test of an inhibitor's therapeutic window lies. Second-generation MPS-1 inhibitors have shown manageable safety profiles in early-phase clinical trials, although toxicities have been observed.
| Inhibitor | Clinical Trial Phase | Key Toxicities and Adverse Events |
| BAY 1217389 | Phase I | The combination with paclitaxel was associated with considerable toxicity, with no clear therapeutic window identified. Main dose-limiting toxicities were hematologic (55.6%), including grade 3 neutropenia. Other common toxicities included nausea, fatigue, and diarrhea.[3][4] |
| CFI-402257 | Phase I/II | The dose-limiting toxicity was manageable and reversible dose-dependent neutropenia.[9] Common treatment-emergent adverse events included fatigue, nausea, decreased appetite, and diarrhea.[11] In combination with fulvestrant, the most common grade 3 or higher treatment-emergent adverse events were anemia, neutropenia, and febrile neutropenia.[12] |
| BOS172722 | Phase I | Currently underway in solid tumors, including triple-negative breast cancer.[6][13] |
It is important to note that direct comparison of toxicity between different clinical trials is challenging due to variations in trial design, patient populations, and dosing schedules.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the underlying biological processes and experimental setups.
Caption: MPS-1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: General Experimental Workflow for MPS-1 Inhibitor Evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of MPS-1 kinase activity.
Methodology:
-
Recombinant human MPS-1 kinase is incubated with a peptide substrate and a range of inhibitor concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based MPS-1 Autophosphorylation Assay
Objective: To measure the inhibition of MPS-1 autophosphorylation in a cellular context, providing an indication of cellular potency.
Methodology:
-
Cancer cells are seeded in microplates and treated with a range of inhibitor concentrations.
-
Cells are lysed, and the lysates are analyzed for phosphorylated MPS-1 (pMPS-1) and total MPS-1 levels using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) assay.
-
The ratio of pMPS-1 to total MPS-1 is calculated for each inhibitor concentration.
-
Cellular IC50 values are determined by plotting the percentage of inhibition of MPS-1 autophosphorylation against the inhibitor concentration.
Conclusion: A Promising Future with Refined Targeting
The evolution from first to second-generation MPS-1 inhibitors represents a significant advancement in the quest for effective cancer therapeutics. The newer compounds exhibit superior potency, enhanced selectivity, and oral bioavailability, translating to promising preclinical efficacy and manageable safety profiles in early clinical trials. While challenges remain, particularly in defining the optimal therapeutic window and patient populations, the continued development of highly selective MPS-1 inhibitors, both as monotherapies and in combination with other agents like taxanes, holds great promise for the future of cancer treatment. The data presented in this guide underscores the importance of rigorous preclinical and clinical evaluation to unlock the full potential of this exciting class of targeted therapies.
References
- 1. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. UK study finds new drug could help treat aggressive breast cancers [pharmaceutical-technology.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. icr.ac.uk [icr.ac.uk]
Confirming On-Target Effects of Mps1 Inhibitors: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, validating that a small molecule inhibitor selectively engages its intended target is a critical step in preclinical development. This guide provides a comparative overview of genetic approaches to confirm the on-target effects of inhibitors targeting Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC).
Mps1 is a dual-specificity kinase that plays a crucial role in ensuring accurate chromosome segregation during mitosis.[1] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[2][3] Potent and selective Mps1 inhibitors have been developed to induce mitotic errors in cancer cells, leading to aneuploidy and cell death.[4][5][6] However, to definitively attribute the observed cellular phenotypes to Mps1 inhibition and not off-target effects, robust validation using genetic methods is essential. This guide outlines the principles, experimental workflows, and comparative data for the most common genetic approaches: RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing.
Comparison of Genetic Approaches for Mps1 Target Validation
The core principle behind using genetic approaches for on-target validation is to compare the phenotype induced by a chemical inhibitor with the phenotype resulting from the specific genetic depletion or inactivation of the target protein. A high degree of phenotypic similarity provides strong evidence that the inhibitor's effects are mediated through its intended target.
| Genetic Approach | Principle | Advantages | Limitations | Typical Phenotypic Readouts for Mps1 |
| siRNA/shRNA Knockdown | Transient reduction of Mps1 mRNA levels, leading to decreased protein expression.[7] | - Rapid and relatively easy to implement. - Allows for the study of essential genes where a full knockout might be lethal. | - Incomplete knockdown can lead to residual protein activity. - Potential for off-target effects of the siRNA/shRNA molecules. | - Premature mitotic exit. - Reduced Mad2 localization to kinetochores. - Chromosome missegregation and aneuploidy.[4] - Decreased cell viability.[8] |
| CRISPR/Cas9 Knockout | Permanent disruption of the Mps1 gene, leading to a complete loss of protein function.[9][10][11] | - Complete and permanent loss of target protein. - High specificity with proper guide RNA design. | - Can be lethal if Mps1 is essential for cell survival under normal conditions. - The process of generating knockout cell lines can be more time-consuming. | - Mimics phenotypes of potent Mps1 inhibitors. - Can be used to de-validate potential off-targets.[9] |
| CRISPRi/CRISPRa | Modulation of Mps1 gene expression (inhibition or activation) without altering the DNA sequence.[9] | - Tunable level of gene expression to better mimic pharmacological inhibition. - Reversible. | - Requires the expression of additional machinery (e.g., dCas9-KRAB). | - Gradual effects on mitotic progression and checkpoint control. |
| Rescue Experiments | Re-expression of a wild-type or drug-resistant mutant of Mps1 in a knockdown or knockout background. | - Provides definitive proof of on-target activity. - Can be used to study the structure-activity relationship of the inhibitor. | - Technically more complex to perform. | - Restoration of normal mitotic timing and checkpoint function upon re-expression of wild-type Mps1. - Lack of rescue by a drug-resistant mutant in the presence of the inhibitor. |
Experimental Data and Protocols
Phenotypic Comparison: Mps1 Inhibition vs. Genetic Depletion
Numerous studies have demonstrated a strong correlation between the cellular effects of Mps1 inhibitors and the genetic depletion of Mps1.
| Phenotype | Mps1 Inhibitor Treatment | Mps1 siRNA/shRNA Knockdown | Reference |
| Spindle Assembly Checkpoint (SAC) Abrogation | Abrogation of nocodazole-induced mitotic arrest. | Similar abrogation of mitotic arrest. | [4][6] |
| Mad2 Kinetochore Localization | 70-80% decrease in kinetochore-bound Mad2. | Significant reduction in Mad2 localization. | [4] |
| Mitotic Timing | ~40% reduction in the duration of mitosis. | Accelerated mitotic progression. | [4][12] |
| Chromosome Missegregation & Aneuploidy | Induction of gross aneuploidy. | Increased rates of chromosome missegregation. | [4] |
| Cell Viability | Decreased cancer cell viability. | Reduced cell proliferation and increased cell death. | [4][8] |
| Synergy with Taxanes | Enhanced cell killing when combined with paclitaxel. | Sensitization to paclitaxel-induced cell death. | [8][13] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key signaling pathway involving Mps1 and the general experimental workflows for confirming on-target effects using genetic approaches.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Mps-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps-1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a promising target for cancer therapy. Its inhibition disrupts proper chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells. This guide provides a comparative overview of the pharmacokinetic properties of several notable Mps-1 inhibitors, supported by experimental data, to aid in the selection and development of these compounds for further research and clinical applications.
Mps-1 Signaling Pathway in the Spindle Assembly Checkpoint
The Mps-1 kinase plays a pivotal role at the onset of the spindle assembly checkpoint, a crucial cellular process that ensures the fidelity of chromosome segregation during mitosis. The following diagram illustrates the core signaling cascade involving Mps-1.
Comparative Pharmacokinetic Data of Mps-1 Inhibitors
The following table summarizes the key pharmacokinetic parameters of several Mps-1 inhibitors from both preclinical and clinical studies. Direct comparison should be made with caution due to variations in experimental conditions, such as species, dose, and administration route.
| Inhibitor | Species | Route | Dose | Tmax (h) | Cmax | t1/2 (h) | AUC | Oral Bioavailability (%) |
| CFI-400945 | Human | Oral | 64 mg | 2-4[1][2] | 37 ng/mL[1] | 9[1][2] | 428 ng·h/mL (0-24h)[1] | N/A |
| Mouse | Oral | 3.75-104 mg/kg | N/A | 0.25-11.68 µg/mL[1] | N/A | N/A | N/A | |
| NMS-P715 | Mouse | Oral | 10 mg/kg | ~6 | 1.8 µmol/L (at 100 mg/kg) | Long | 8 µmol/L·h | 37[3] |
| BAY 1161909 | Human | Oral | N/A | ~1[4] | N/A | N/A | N/A | N/A |
| BAY 1217389 | Mouse | Oral | 1 mg/kg | 1.5-7 | N/A | Long | N/A | Moderate[4] |
| Rat | Oral | 0.5 mg/kg | 1.5-7 | N/A | Long | N/A | High[4] | |
| MPI-0479605 | Mouse | Intraperitoneal | 30-150 mg/kg | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Pharmacokinetic Study of CFI-400945 in Humans[1][2]
-
Study Design: A phase 1, open-label, dose-escalation trial in patients with advanced solid tumors.
-
Dosing: CFI-400945 was administered orally once daily in 28-day cycles. Dosing occurred in a fasting state (at least 2 hours after and 1 hour before food).
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at various time points after dosing on day 1 and day 28 of the first cycle.
-
Analytical Method: Plasma concentrations of CFI-400945 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including Tmax, Cmax, t1/2, and AUC, were calculated using non-compartmental analysis.
Pharmacokinetic Study of NMS-P715 in Mice[3]
-
Animal Model: Nude mice bearing human tumor xenografts.
-
Dosing: NMS-P715 was administered orally (p.o.) at a dose of 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points after administration to determine plasma concentrations.
-
Analytical Method: Plasma concentrations of NMS-P715 were quantified using a validated analytical method, likely LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. Oral bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous (i.v.) administration.
General Protocol for Preclinical Pharmacokinetic Studies in Mice
The following is a general workflow for conducting pharmacokinetic studies of small molecule inhibitors in mice, based on common laboratory practices.
-
Animals: Typically, male or female mice (e.g., CD-1, BALB/c, or nude mice for xenograft studies) are used. Animals are acclimated for at least one week before the experiment.
-
Drug Formulation and Administration: The inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). For oral administration, a specific dose is delivered via oral gavage using a feeding needle. For intravenous administration, the drug is injected into a tail vein.
-
Blood Collection: Blood samples are collected at predetermined time points after drug administration. Common methods include tail vein, saphenous vein, or retro-orbital sinus sampling for serial collection, or terminal cardiac puncture. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated from blood cells by centrifugation.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, most commonly LC-MS/MS. This involves extracting the drug from the plasma matrix and comparing its response to a standard curve.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using specialized software (e.g., WinNonlin). This includes determining the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC). Oral bioavailability is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
This guide provides a foundational comparison of the pharmacokinetic profiles of several Mps-1 inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their own experimental designs.
References
validating the anti-tumor activity of Mps-1 inhibitors in patient-derived xenografts
The inhibition of Monopolar spindle 1 (Mps-1), a key regulator of the spindle assembly checkpoint, has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative overview of the anti-tumor activity of various Mps-1 inhibitors validated in patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating these targeted agents.
Patient-derived xenografts, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as a crucial preclinical platform for assessing the efficacy of novel cancer therapeutics.[1][2] This guide synthesizes available experimental data on the performance of several Mps-1 inhibitors in these clinically relevant models, presenting a direct comparison to aid in the selection and advancement of the most potent compounds.
Comparative Efficacy of Mps-1 Inhibitors in PDX Models
The following tables summarize the in vitro and in vivo anti-tumor activity of prominent Mps-1 inhibitors. While direct head-to-head studies in the same PDX models are limited, this compilation of data from various studies allows for an indirect comparison of their efficacy.
In Vitro IC50 Values in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| BAY 1217389 | HeLa-MaTu | <10 | [3] |
| Median of a panel | 6.7 | [3] | |
| NMS-P715 | HCT116 | 182 | [4] |
| A2780 | 192 | [5] | |
| A375 | 430 | [4] | |
| Reversine | Osteosarcoma cell lines | Not specified | [6] |
| MPI-0479605 | HCT116 | Not specified | [3] |
In Vivo Tumor Growth Inhibition in Xenograft Models
While specific data on monotherapy in a wide range of PDX models is not extensively available in the public domain, the following table presents available data on tumor growth inhibition in xenograft models. It is important to note that most of the currently available data comes from cell line-derived xenograft (CDX) models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NMS-P715 | A2780 (ovarian carcinoma CDX) | 90 mg/kg, p.o. daily for 7 days | Not specified, but significant | [7] |
| A375 (melanoma CDX) | 100 mg/kg, p.o. daily for 13 days | ~43% | [4] | |
| BAY 1161909 & BAY 1217389 | Various xenograft models | Not specified | Moderate efficacy as monotherapy | [8] |
| MPI-0479605 | Xenograft models | Not specified | Significant tumor growth inhibition | [3] |
Mps-1 Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Mps-1 inhibitors and the experimental approach to their validation, the following diagrams illustrate the Mps-1 signaling pathway and a typical workflow for evaluating anti-tumor efficacy in PDX models.
Caption: Mps-1 signaling pathway in the spindle assembly checkpoint.
Caption: A typical workflow for assessing anti-tumor efficacy in PDX models.
Experimental Protocols
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.[9]
-
Implantation: A small fragment (typically 2-3 mm³) of the tumor is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).[9]
-
Engraftment and Passaging: Tumor growth is monitored. Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be passaged into subsequent generations of mice for expansion.[9]
In Vivo Anti-Tumor Efficacy Study
-
Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: The Mps-1 inhibitor is administered to the treatment group according to a predetermined dosing schedule (e.g., oral gavage daily). The control group receives a vehicle control.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8]
-
Monitoring: Animal body weight and overall health are monitored throughout the study.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Further analysis can include immunohistochemistry for proliferation and apoptosis markers.
Alternative Therapeutic Strategies
Mps-1 inhibitors are often evaluated in combination with other anti-cancer agents, particularly taxanes like paclitaxel. The rationale for this combination is that taxanes induce mitotic arrest, making cancer cells more dependent on the spindle assembly checkpoint for survival. Inhibition of Mps-1 in these arrested cells forces them into a catastrophic mitotic exit, leading to enhanced cell death.[5] While this guide focuses on the validation of Mps-1 inhibitors, it is crucial to consider their potential in combination therapies, which have shown promising synergistic effects in preclinical models.[8]
Conclusion
The validation of Mps-1 inhibitors in patient-derived xenograft models provides critical preclinical evidence of their anti-tumor activity. While the available data suggests that several Mps-1 inhibitors have potent anti-proliferative effects, more direct comparative studies in a diverse range of PDX models are needed to definitively establish the superiority of one agent over another. This guide serves as a foundational resource for researchers in the field, summarizing the current landscape of Mps-1 inhibitor validation and highlighting the experimental methodologies employed in these crucial preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity [ouci.dntb.gov.ua]
- 9. preprints.org [preprints.org]
Safety Operating Guide
Navigating the Disposal of BMPO (BocMPO): A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. This guide provides essential information and step-by-step procedures for the proper disposal of BMPO (BocMPO), a compound identified as 3,4-dihydro-2-methyl-1,1-dimethylethyl ester-2H-pyrrole-2-carboxylic acid-1-oxide.
Initial Assessment: Is BMPO a Hazardous Substance?
According to available Safety Data Sheets (SDS), BMPO is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This assessment is a crucial first step in determining the appropriate disposal pathway.
Key Safety and Handling Information
While BMPO is not classified as hazardous, standard laboratory safety protocols should always be observed.
| Property | Summary of Findings | Source |
| GHS Hazard Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| First Aid Measures | No special measures required. In case of discomfort, supply fresh air and consult a doctor. For eye contact, rinse with running water. | |
| Fire-Fighting Measures | Product is not flammable. Suitable extinguishing media include water spray, dry powder, and foam. | |
| Handling and Storage | No special handling measures are required. Store in a freezer (-20°C) in a tightly closed container, protected from moisture. |
Experimental Protocols: General Chemical Waste Disposal
The environmentally responsible and safe disposal of laboratory chemicals, including non-hazardous substances like BMPO, follows a general protocol. Adherence to these steps ensures compliance with institutional and regulatory standards.
-
Consult Institutional Guidelines : Before disposing of any chemical waste, consult your institution's Environmental Health and Safety (EHS) office for specific protocols. Regulations can vary by location.
-
Segregation of Waste : Do not mix different types of chemical waste. BMPO waste should be collected in a designated, compatible container.
-
Proper Labeling : The waste container must be clearly labeled with the full chemical name ("BMPO" or "3,4-dihydro-2-methyl-1,1-dimethylethyl ester-2H-pyrrole-2-carboxylic acid-1-oxide") and any other information required by your institution.
-
Secure Storage : Store the waste container in a designated, secure area away from incompatible materials pending pickup by your institution's hazardous waste management service.
-
Record Keeping : Maintain accurate records of the waste generated, including the chemical name and quantity, as this is often a regulatory requirement.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical such as BMPO.
Important Considerations
-
Avoid Drain Disposal : Never pour chemicals down the sanitary sewer unless explicitly permitted by your institution's EHS office for specific, non-hazardous substances.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves and safety glasses, when handling chemical waste.
-
Training : Ensure all laboratory personnel are trained on proper waste management procedures.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of BMPO and other laboratory chemicals, fostering a culture of safety and environmental responsibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
